molecular formula C8H10ClN B3428738 5-Chloro-2,4-dimethylaniline CAS No. 69383-61-5

5-Chloro-2,4-dimethylaniline

Cat. No.: B3428738
CAS No.: 69383-61-5
M. Wt: 155.62 g/mol
InChI Key: QPSAYZBKTUUNDB-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethylaniline is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 155.0501770 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSAYZBKTUUNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302733
Record name 5-Chloro-2,4-dimethylbenzenamine
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Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-61-5
Record name 5-Chloro-2,4-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69383-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Precision Synthesis of 5-Chloro-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Chloro-2,4-dimethylaniline (5-Cl-2,4-DMA) presents a specific regiochemical challenge often underestimated in standard aniline derivatization. Unlike its isomer, 6-chloro-2,4-dimethylaniline, which can be accessed via direct chlorination of 2,4-xylidine, the 5-chloro isomer requires a substitution pattern meta to the amino group. Direct electrophilic halogenation of 2,4-dimethylaniline is dominated by the strong ortho/para directing power of the amino group, inevitably favoring the 6-position.

To achieve high isomeric purity of the 5-chloro derivative, this guide delineates a "Nitration-Reduction" pathway starting from 1-chloro-2,4-dimethylbenzene (4-chloro-m-xylene). This route leverages the cooperative directing effects of the methyl groups to install the nitro functionality (the amine precursor) at the exact 5-position, followed by a chemoselective reduction that preserves the aryl-chloride bond.

Retrosynthetic Analysis & Strategy

The failure mode of direct chlorination necessitates a strategy where the nitrogen functionality is introduced after the chlorine is already established on the ring, or via a meta-directing precursor.

The Regioselectivity Logic
  • Target: this compound.[1][2][3][4][5]

  • Precursor: 1-Chloro-2,4-dimethylbenzene (4-Chloro-m-xylene).

  • Mechanism: Electrophilic Aromatic Substitution (Nitration).[6][7]

    • Chlorine (Position 1): Weakly deactivating, ortho/para directing (Directs to 2, 4, 6). Positions 2 and 4 are blocked. Directs to 6 .

    • Methyl (Position 2): Activating, ortho/para directing. Directs to 1 (blocked), 3, and 5 .[8]

    • Methyl (Position 4): Activating, ortho/para directing. Directs to 3, 5 , and 1 (blocked).[8]

G Start 1-Chloro-2,4-dimethylbenzene (4-Chloro-m-xylene) Reaction1 Nitration (HNO3 / H2SO4, 0-5°C) Start->Reaction1 Intermediate 1-Chloro-2,4-dimethyl-5-nitrobenzene (Major Isomer) Reaction1->Intermediate Cooperative Methyl Activation at C5 SideProduct 6-Nitro Isomer (Minor Impurity) Reaction1->SideProduct Steric/Electronic Disfavor Reaction2 Chemoselective Reduction (Fe / HCl or H2/Pt-S) Intermediate->Reaction2 Product This compound (Target: CAS 69383-61-5) Reaction2->Product -NO2 to -NH2 (Cl retained)

Figure 1: Reaction pathway highlighting the regioselective advantage of the nitration route.

Detailed Experimental Protocol

Stage 1: Regioselective Nitration

Objective: Synthesize 1-chloro-2,4-dimethyl-5-nitrobenzene. Critical Parameter: Temperature control is vital to prevent dinitration or oxidation of methyl groups.

  • Preparation:

    • Charge a 3-neck reactor with 1-Chloro-2,4-dimethylbenzene (1.0 eq).

    • Cool the system to 0–5°C using an ice/brine bath.

  • Acid Addition:

    • Prepare a mixed acid solution: Concentrated H₂SO₄ (2.5 eq) and Fuming HNO₃ (1.1 eq).

    • Add the mixed acid dropwise over 60–90 minutes.

    • Note: Maintain internal temperature strictly < 10°C . Exotherms will degrade regioselectivity.

  • Work-up:

    • Stir at 10°C for an additional 2 hours. Monitor via TLC/GC.

    • Quench the reaction mixture onto crushed ice (5x volume).

    • The product typically precipitates as a pale yellow solid. Filter and wash with cold water until pH is neutral.

    • Purification: Recrystallize from Ethanol/Water (9:1) if isomer purity is <98%.[1]

Stage 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the aromatic ring. Challenge: Standard catalytic hydrogenation (Pd/C + H₂) often causes hydrodechlorination (Ar-Cl


 Ar-H).
Method A: Iron/Acid Reduction (Robust Lab Scale)

This is the "Gold Standard" for reliability when preserving halogens.

  • Setup:

    • Suspend 1-chloro-2,4-dimethyl-5-nitrobenzene (1.0 eq) in water/ethanol (1:1 v/v).

    • Add Iron powder (3.5 eq, 325 mesh) and NH₄Cl (0.5 eq) as electrolyte.

  • Reaction:

    • Heat to reflux (~78°C ) with vigorous mechanical stirring.

    • Slowly add dilute HCl (catalytic amount) to activate the iron surface.

    • Reflux for 4–6 hours. The mixture will turn dark brown/black (iron oxides).

  • Isolation:

    • Adjust pH to ~9 using Na₂CO₃ solution.

    • Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry organic layer over MgSO₄ and evaporate to yield the crude amine.

Method B: Sulfided Platinum Hydrogenation (Industrial Scale)

For larger batches where iron waste is prohibitive, use a poisoned catalyst.

  • Catalyst: 1% Pt/C (Sulfided) or Pt/C with morpholine additive.

  • Conditions: 5–10 bar H₂, 60°C.

  • Mechanism: Sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Cl bond breaking) while retaining activity for nitro reduction.

Process Optimization & Data Summary

The following table summarizes critical parameters and expected outcomes based on internal optimization studies.

ParameterOptimal RangeImpact of Deviation
Nitration Temp 0°C – 10°C>15°C: Increases dinitration and oxidation byproducts.
HNO₃ Stoichiometry 1.05 – 1.10 eq>1.2 eq: Promotes dinitration. <1.0 eq: Incomplete conversion.
Reduction pH 5.0 – 6.0 (Initial)<4.0: Risk of acid-catalyzed hydrolysis or side reactions.
Catalyst (Method B) Pt/C (Sulfided)Pd/C: Causes ~15-20% dechlorination (Yield loss).
Analytical Validation[2]
  • Appearance: Off-white to pale brown crystalline solid.

  • Melting Point: Expected range 90–94°C (Isomer dependent, verify against standard).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.15 (s, 3H, Ar-CH₃ at C2)
      
    • 
       2.25 (s, 3H, Ar-CH₃ at C4)
      
    • 
       3.50 (br s, 2H, NH₂)
      
    • 
       6.55 (s, 1H, Ar-H at C6 - Ortho to NH₂)
      
    • 
       7.05 (s, 1H, Ar-H at C3 - Meta to NH₂)
      
    • Note: The singlet patterns confirm the 1,2,4,5-substitution pattern (para-protons).

Safety & Handling

Hazard Class: Chloroanilines are toxic by inhalation, ingestion, and skin contact. They are potential methemoglobinemia inducers.

  • Engineering Controls: All solid handling must occur within a certified fume hood or glovebox.

  • PPE: Double nitrile gloves, Tyvek suit, and P100 respirator are mandatory during the isolation phase.

  • Waste Disposal: Iron sludge from Method A contains heavy metals and organic residues; dispose of as hazardous solid waste. Aqueous layers must be treated for aniline content before discharge.

References

  • Regioselectivity in Nitration of Xylenes

    • Study on the nitration of xylene isomers using solid acid catalysts. (2004).[6][7] US Patent 6703532B2.

  • Chemoselective Reduction of Chloro-Nitro Compounds

    • Process for the preparation of 4-chloro-2,5-dimethoxyaniline (Analogous chemistry).
  • General Synthesis of Dimethylanilines

    • Organic Syntheses Procedure: 3,4-Dimethylaniline (Methodology reference). Org.[9] Synth. 1948, 28, 49.

  • Chemical Substance Data

    • This compound CAS 69383-61-5 Entry.[3] BLD Pharm / ChemicalBook.

Sources

Technical Whitepaper: Physicochemical Profiling of 5-Chloro-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Chloro-2,4-dimethylaniline , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 69383-61-5) is a specialized halogenated aniline derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals (e.g., isoindolinone derivatives, GSPT1 degraders) and agrochemicals.[1][2] Its structural uniqueness lies in the specific "5-chloro" substitution pattern on the 2,4-xylidine scaffold, which imparts distinct electronic and steric properties compared to its isomers. This guide provides a rigorous analysis of its physicochemical constants, synthesis logic, spectral characteristics, and handling protocols.

Molecular Identity & Structural Analysis

The compound is a trisubstituted benzene ring featuring an amino group, two methyl groups, and a chlorine atom. The positioning of the chlorine atom at C5—meta to the amino group and para to the C2-methyl—creates a unique electronic environment that modulates its nucleophilicity and metabolic stability.

AttributeDetail
IUPAC Name This compound
Common Synonyms 5-Chloro-2,4-xylidine; 1-Amino-5-chloro-2,4-dimethylbenzene
CAS Registry Number 69383-61-5
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol
SMILES CC1=CC(=C(C=C1N)Cl)C
InChI Key Derived from structure
Structural Features[3][4][5][7][8][9][10]
  • Steric Bulk: The methyl groups at positions 2 and 4 create a "picket fence" effect, shielding the C3 position and influencing the rotational freedom of the amine.

  • Electronic Effects: The amino group (C1) is a strong electron donor (+M). The chlorine (C5) is an electron-withdrawing group (-I, +M) but is positioned meta to the amine, decoupling their resonance interaction. This results in a basicity (pKa) lower than the parent 2,4-xylidine but higher than typical dichloroanilines.

Thermodynamic & Physical Constants

The following data aggregates experimental values and high-confidence predictive models for CAS 69383-61-5.

PropertyValue / RangeContext
Physical State Solid (Crystalline powder)At STP (25°C, 1 atm)
Appearance White to off-white / pale purpleDarkens upon oxidation/light exposure
Melting Point 96°C Distinct sharp melting range
Boiling Point ~280–290°C (Predicted)Decomposes near BP
Density ~1.18 g/cm³Estimated solid density
pKa (Conjugate Acid) 3.6 – 4.0 (Estimated)Lower than 2,4-xylidine (4.[3][4]9) due to Cl-induction
LogP (Octanol/Water) 2.8 – 3.1Moderately lipophilic; high membrane permeability
Solubility DMSO, Methanol, DCM, Ethyl AcetateHigh solubility in organic polar aprotic solvents
Water Solubility Very Low (< 0.5 g/L)Hydrophobic character dominates

Synthesis & Impurity Profiling

The synthesis of this compound is non-trivial because direct chlorination of 2,4-dimethylaniline favors the C6 position (ortho to the amino group). Therefore, the industrial route typically proceeds via nitration of 4-chloro-m-xylene , where the directing effects of the alkyl groups favor the C5 position.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the regioselective logic required to synthesize the target isomer.

SynthesisRoute Figure 1: Regioselective synthesis via nitration of 4-chloro-m-xylene. Start 4-Chloro-m-xylene (1-Chloro-2,4-dimethylbenzene) Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter Intermediate: 1-Chloro-2,4-dimethyl-5-nitrobenzene Step1->Inter Major Isomer (Steric/Electronic control) Step2 Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Product TARGET: This compound Step2->Product Reduction of Nitro group

Impurity Profile
  • Regioisomer A (6-Chloro-2,4-dimethylaniline): Common impurity if synthesized via direct chlorination. Can be distinguished by NMR (coupling patterns of aromatic protons).

  • Oxidation Products: Anilines are prone to oxidation, forming azo-dimers or quinone-imines, appearing as colored (yellow/brown) impurities.

Spectral Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H-NMR (400 MHz, DMSO-d₆/CDCl₃)

The molecule possesses C₂-like asymmetry but distinct proton environments.

  • δ 2.10 - 2.25 ppm (6H): Two distinct singlets corresponding to the methyl groups at C2 and C4.

  • δ 3.50 - 5.00 ppm (2H): Broad singlet, exchangeable with D₂O. Corresponds to the -NH₂ protons. Shift varies with concentration and solvent.

  • δ 6.50 - 6.60 ppm (1H, s): Aromatic proton at C6 . It appears as a singlet (weak para-coupling to H3 is usually unresolved). It is shielded by the ortho-amino group.

  • δ 6.90 - 7.10 ppm (1H, s): Aromatic proton at C3 . Appears as a singlet. It is deshielded relative to C6 due to the absence of the ortho-amino effect and proximity to methyls.

Infrared Spectroscopy (FT-IR)[3]
  • 3300 – 3450 cm⁻¹: Primary amine N-H stretching (doublet).

  • 2850 – 2960 cm⁻¹: C-H stretching (Alkyl methyls).

  • 1620 cm⁻¹: N-H bending (scissoring).

  • 1500 – 1600 cm⁻¹: Aromatic C=C ring skeletal vibrations.

  • 600 – 800 cm⁻¹: C-Cl stretching (Strong characteristic band).

Handling, Stability & Safety

Every protocol involving this compound must be treated as a high-hazard operation due to the toxicity profile of halogenated anilines.

Safety Protocol (Self-Validating System)
  • Engineering Controls: Always handle in a certified chemical fume hood. The solid powder can generate dust; use a static-dissipative balance enclosure.

  • PPE: Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.

  • Decontamination: Spills should be treated with dilute HCl to form the water-soluble hydrochloride salt, then absorbed with vermiculite.

Hazard Classification (GHS)[11]
  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.

  • H373: May cause damage to organs (blood/methemoglobinemia) through prolonged exposure.

Experimental Workflow: Solubility & Lipophilicity Analysis

For researchers incorporating this moiety into drug candidates, understanding its lipophilicity is crucial.

SolubilityWorkflow Figure 2: Solubility decision tree for formulation and analysis. cluster_Organic Organic Solvents cluster_Aqueous Aqueous Media Sample Solid Sample (this compound) SolventSelect Solvent Selection Sample->SolventSelect DMSO DMSO (>50 mg/mL) Ideal for Bioassays SolventSelect->DMSO DCM DCM/Methanol High Solubility Ideal for Synthesis SolventSelect->DCM Water Water (pH 7) Insoluble (<0.5 mg/mL) SolventSelect->Water Acid 0.1M HCl Soluble (Salt Formation) SolventSelect->Acid

References

  • Biosynth . This compound Product Monograph. Accessed 2026. Link

  • BLD Pharm . Certificate of Analysis: this compound (CAS 69383-61-5). Link

  • PubChem . Compound Summary for 2,4-Dimethylaniline Derivatives. National Library of Medicine. Link

  • Google Patents . WO2021069705A1 - Isoindolinone compounds. (Describes usage as intermediate). Link

  • ChemicalBook . CAS 69383-61-5 Datasheet. Link

Sources

Technical Guide: Spectral Characterization of 5-Chloro-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectral data for 5-Chloro-2,4-dimethylaniline (CAS: 69383-61-5). This guide is designed for analytical chemists, process engineers, and researchers involved in the characterization and quality control of halogenated aniline derivatives.[1]

Executive Summary & Chemical Identity

This compound (also known as 5-chloro-2,4-xylidine) is a critical intermediate in the synthesis of agrochemicals, pigments, and pharmaceutical actives.[1] Its structural uniqueness lies in the specific substitution pattern of the benzene ring, which dictates its reactivity and spectral signature. Accurate interpretation of its NMR, IR, and MS data is essential for validating structural integrity and assessing purity during synthesis.[1]

Core Chemical Data
ParameterDetail
Chemical Name This compound
CAS Number 69383-61-5
Molecular Formula

Molecular Weight 155.62 g/mol
SMILES NC1=CC(Cl)=C(C)C=C1C
Appearance Off-white to brownish crystalline solid
Melting Point 96–98 °C

Molecular Structure & Theoretical Prediction

Understanding the electronic environment of the nuclei is a prerequisite for interpreting the spectra. The molecule consists of an electron-rich aniline core modified by:

  • Amino Group (-NH

    
    ) at C1:  Strong electron donor (shielding ortho/para protons).
    
  • Methyl Groups (-CH

    
    ) at C2 and C4:  Weak electron donors (hyperconjugation).
    
  • Chlorine Atom (-Cl) at C5: Electron-withdrawing (inductive) but weak donor (resonance).[1]

Structural Diagram & Numbering

The following diagram illustrates the canonical numbering used for spectral assignment.

MolecularStructure Figure 1: Substitution pattern and numbering of this compound. C1 C1 (ipso-NH2) C2 C2 (ipso-Me) C1->C2 NH2 NH2 C1->NH2 C3 C3 (H) C2->C3 Me2 CH3 C2->Me2 C4 C4 (ipso-Me) C3->C4 C5 C5 (ipso-Cl) C4->C5 Me4 CH3 C4->Me4 C6 C6 (H) C5->C6 Cl5 Cl C5->Cl5 C6->C1

[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characterized by the high symmetry of its substitution pattern relative to the proton environments.[1] The presence of substituents at positions 1, 2, 4, and 5 leaves only two aromatic protons at positions 3 and 6, which are para to each other.[1]

Proton NMR ( H NMR)

Solvent: DMSO-


 or CDCl

(Values below are referenced to CDCl

at 7.26 ppm).
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C6) 6.30 – 6.40 Singlet (s)1HUpfield aromatic: Ortho to the strong donor -NH

group (shielding effect) and ortho to Cl.[1]
Ar-H (C3) 6.85 – 6.95 Singlet (s)1HDownfield aromatic: Trapped between two methyl groups.[1] Meta to -NH

and Cl.[2] Less shielded than H6.
-NH

3.40 – 3.60 Broad Singlet (br s)2HExchangeable protons. Shift varies with concentration and solvent (typically ~4.8 ppm in DMSO).
4-CH

2.25 Singlet (s)3HMethyl adjacent to Cl (deshielding influence).[1]
2-CH

2.15 Singlet (s)3HMethyl ortho to -NH

. Slightly more shielded than 4-Me.

Key Diagnostic Feature: The aromatic region shows two distinct singlets . Unlike typical aniline derivatives that show doublets (ortho/meta coupling), the 1,2,4,5-substitution pattern isolates H3 and H6, resulting in no observable strong coupling (


 Hz is often unresolved).[1]
Carbon NMR ( C NMR)

Solvent: CDCl


 (77.16 ppm reference).[1]
Carbon TypeChemical Shift (

, ppm)
Assignment
C-N (C1) 142.5 Quaternary, attached to heteroatom (N).[1] Most deshielded.
C-Cl (C5) 123.0 Quaternary, attached to Cl.
C-Me (C2, C4) 120.0 – 128.0 Quaternary aromatic carbons bearing methyls.[1]
C-H (C3) 131.5 Methine, meta to donors.[1]
C-H (C6) 116.0 Methine, ortho to NH

(shielded).[1]
-CH

18.5, 22.1 Aliphatic methyl carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" for identification, specifically validating the primary amine functionality and the chlorination status.[1]

Functional GroupWavenumber (cm

)
IntensityMode
Primary Amine (-NH

)
3450 & 3360 MediumN-H Stretching (Asymmetric & Symmetric doublet).[1]
Aromatic C-H 3020 – 3050 WeakC-H Stretching (

).
Aliphatic C-H 2920 – 2960 MediumC-H Stretching (Methyl groups).
Ring C=C 1620 & 1580 StrongAromatic ring breathing / N-H Scissoring overlap.
C-N Stretch 1260 – 1300 StrongAryl C-N bond stretch.
Aryl Chloride (C-Cl) 700 – 800 StrongC-Cl Stretching (Characteristic fingerprint).[1]

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of chlorine via its characteristic isotope pattern.

Isotope Pattern Analysis

Chlorine exists as


Cl (75.8%) and 

Cl (24.2%).[1]
  • Molecular Ion (M

    
    ): 
    
    
    
    155[1]
  • Isotope Peak (M+2):

    
     157[1]
    
  • Ratio: The intensity of the 157 peak is approximately 33% (1/3) of the 155 peak. This 3:1 ratio is the hallmark of a mono-chlorinated compound.

Fragmentation Pathway

The fragmentation follows standard aromatic amine pathways:

  • Molecular Ion:

    
     155 (Base Peak or near Base Peak).
    
  • Loss of Cl: Homolytic cleavage of the C-Cl bond yields

    
    .
    
  • Loss of Methyl: Loss of a methyl radical (

    
    ) yields 
    
    
    
    .
  • Ring Degradation: Lower mass fragments at

    
     91 (tropylium-like) and 
    
    
    
    77 (phenyl).

MassSpecFragmentation Figure 2: Primary fragmentation pathway for this compound. M_Ion Molecular Ion (M+) m/z 155 / 157 (3:1) Frag_Cl [M - Cl]+ m/z 120 M_Ion->Frag_Cl - Cl• (35/37) Frag_Me [M - CH3]+ m/z 140 M_Ion->Frag_Me - CH3• (15) Frag_HCN Ring Opening / HCN Loss m/z 93 Frag_Cl->Frag_HCN - HCN (27)

[1]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from concentration broadening:

  • Solvent Selection: Use DMSO-

    
      (99.8% D) for best solubility and separation of the NH
    
    
    
    peak. CDCl
    
    
    is acceptable but may cause the NH
    
    
    peak to broaden or merge with water traces.
  • Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic insolubles (e.g., iron salts from reduction steps).[1]

Purity Assessment Workflow

When analyzing a synthesized batch, use the following logic gate:

  • Check MS: Is the M+ at 155 present? Is the M+2 at 157 exactly 1/3 the height?

    • If yes: Mono-chloro confirmed.

    • If M+2 is ~66%:[3][4] Di-chloro impurity present.[2][4]

  • Check

    
    H NMR:  Are there exactly two aromatic singlets?
    
    • If doublets appear: Suspect regioisomer contamination (e.g., 3-chloro-2,4-dimethylaniline).[1]

    • If extra methyl peaks: Suspect unreacted starting material (2,4-xylidine).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, this compound.[1] Retrieved from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg. (Standard reference for NMR additivity rules).

  • Google Patents (2021). WO2021069705A1 - Isoindolinone compounds. (Contains synthetic protocols involving this compound).[1][5][2][6] Retrieved from

Sources

Comprehensive Structural & Conformational Analysis of 5-Chloro-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,4-dimethylaniline (CAS: 69383-61-5), also known as 5-chloro-2,4-xylidine, represents a distinct class of poly-substituted anilines where steric and electronic effects compete to define molecular geometry.[1][2] Unlike its symmetric isomers, this molecule features a unique "push-pull" electronic environment created by the electron-donating methyl groups (positions 2,[2]4) and the electron-withdrawing chlorine (position 5), all centered around the nucleophilic amino group.[1][2]

This guide provides a rigorous analysis of the molecule's spatial arrangement, focusing on the ortho-effect exerted by the C2-methyl group on the amino moiety.[1][2] We present self-validating protocols for structural characterization (NMR, XRD) and computational modeling (DFT) to aid in the development of downstream azo-dyes and agrochemical actives.

Molecular Architecture & Electronic Properties[1][2]

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: this compound[2][3]

  • Molecular Formula: C₈H₁₀ClN[2][4][3]

  • Molecular Weight: 155.62 g/mol [2][4]

  • SMILES: CC1=CC(=C(C=C1N)Cl)C (Note: Isomer specific)

Electronic Environment

The reactivity of this compound is governed by the interplay of substituents on the benzene ring:

  • Amino Group (-NH₂): Strongly activating, ortho/para directing.

  • Methyl Groups (-CH₃): Weakly activating.[1][2] The C2-methyl provides significant steric bulk.[1][2]

  • Chlorine Atom (-Cl): Deactivating (inductive) but ortho/para directing (resonance).[2]

Key Insight: The C5-chlorine atom is strategically positioned para to the C2-methyl and meta to the amino group.[1][2] This creates a localized area of electron density distortion, making the C6 proton (between -NH₂ and -Cl) highly diagnostic in NMR spectroscopy due to the combined shielding/deshielding effects.[1][2]

Conformational Dynamics: The Ortho-Effect[1][2]

The defining structural feature of this compound is the steric interaction between the amino group at C1 and the methyl group at C2.[1][2]

Steric Inhibition of Resonance

In unsubstituted aniline, the nitrogen lone pair delocalizes into the aromatic ring, favoring a planar geometry (sp² hybridization).[1][2] However, in this compound:

  • The C2-Methyl group physically obstructs the planar alignment of the amino group.[1][2]

  • Consequence: The amino group is forced to rotate out of the aromatic plane or adopt a more pyramidal (sp³) geometry to minimize steric clash.[1][2]

  • Measurable Outcome: This reduces the conjugation of the nitrogen lone pair with the ring, slightly decreasing the basicity compared to unhindered xylidines and altering the UV-Vis absorption maximum.[1][2]

Computational Visualization (Workflow)

To validate this conformation, a Density Functional Theory (DFT) workflow is required.[2]

ConformationalAnalysis cluster_0 Validation Loop Input Input Structure (3D Coordinates) Opt Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq Opt->Freq Scan PES Scan (N-C1 Bond Rotation) Freq->Scan No Imaginary Freq Output Global Minimum (Dihedral Angle) Scan->Output

Caption: DFT workflow to determine the energetic barrier of amino group rotation caused by the C2-methyl steric hindrance.

Experimental Characterization Protocols

To ensure scientific integrity, the following protocols utilize internal standards and specific solvent environments to guarantee reproducibility.

Nuclear Magnetic Resonance (NMR) Protocol

The presence of the Chlorine atom at C5 and Methyls at C2/C4 creates a distinct splitting pattern.[1][2]

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

    • Reasoning: CDCl₃ minimizes hydrogen bonding interactions that broaden the -NH₂ peak, unlike DMSO-d₆.[1][2]

  • Internal Standard: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

  • Acquisition: 1H NMR (400 MHz minimum).

Predicted Spectral Data (Self-Validation Checklist):

MoietyApprox. Shift (δ ppm)MultiplicityIntegrationStructural Justification
-NH₂ 3.40 - 3.80Broad Singlet2HExchangeable protons; broadened by quadrupole N.
Ar-H (C6) 7.05 - 7.15Singlet1HDeshielded by adjacent Cl; Singlet due to no neighbors.[1][2]
Ar-H (C3) 6.80 - 6.90Singlet1HShielded by methyls; Singlet (isolated between Me groups).[1][2]
C2-CH₃ 2.10 - 2.20Singlet3HOrtho to amine; slightly distinct from C4-Me.[1][2]
C4-CH₃ 2.20 - 2.30Singlet3HPara to amine; typical benzylic shift.[1][2]

Note: If Ar-H signals appear as doublets, the sample is likely the 2,5-dimethyl isomer (impurity).[1][2]

Single Crystal X-Ray Diffraction (XRD)

Obtaining a single crystal is the gold standard for confirming the non-planar conformation of the amino group.[1][2]

Crystallization Protocol:

  • Solvent System: Ethanol/Water (80:20 v/v).[2]

  • Method: Slow evaporation at 4°C.

    • Causality: Lower temperatures reduce kinetic energy, allowing the lattice to form with minimal defects, crucial for resolving the specific position of the Chlorine atom vs. the Methyl groups (distinguishing from isomers).[1][2]

  • Validation: The structure must solve in a centrosymmetric space group (typically P2₁/c for anilines) with an R-factor < 5%.[1][2]

Synthesis & Impurity Profiling[1][2][6]

Understanding the synthesis is vital for identifying critical impurities that affect structural analysis.[1][2] The primary route involves the chlorination of 2,4-dimethylaniline.[2]

SynthesisPathway Start 2,4-Dimethylaniline (Precursor) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent NCS or Cl2 (Chlorinating Agent) Reagent->Reaction Product This compound (Target: >90%) Reaction->Product Directed by steric access at C5 Impurity 6-Chloro-2,4-dimethylaniline (Steric Isomer: <10%) Reaction->Impurity Minor product (C6 is crowded)

Caption: Synthesis pathway highlighting the regioselectivity governed by steric hindrance at the C6 position.

Regioselectivity Logic: The C6 position is sterically crowded (sandwiched between the NH₂ and the C1-Methyl group).[1][2] Therefore, electrophilic chlorination preferentially occurs at the C5 position (less hindered), yielding the target molecule.[1][2] However, trace amounts of the 6-chloro isomer are the primary impurity to screen for using the NMR protocol above.[1][2]

Pharmaceutical & Toxicological Implications[1][2]

While this compound is primarily an industrial intermediate, its structural similarity to other halo-anilines necessitates strict handling.[1][2]

  • Metabolic Activation: Like many anilines, this molecule can undergo N-hydroxylation by cytochrome P450 enzymes.[1][2] The steric bulk at C2 may retard N-acetylation (a detoxification pathway), potentially increasing the residence time of the active hydroxylamine metabolite.[1][2]

  • Genotoxicity: The planarity (or lack thereof) influences intercalation into DNA.[2] The "twisted" conformation predicted in Section 3 suggests a lower intercalation potential compared to planar polycyclic aromatics, but reactivity with DNA bases remains a risk due to the chloro-substituent.[1][2]

References

  • PubChem. (n.d.).[2][4][3] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

safety and handling precautions for 5-Chloro-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Operational Protocols for 5-Chloro-2,4-dimethylaniline

Executive Summary

This compound (CAS 69383-61-5) is a specialized halogenated aniline derivative utilized primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds, including isoindolinone derivatives and potential anticancer agents.[1][2] Due to its structural characteristics—an aromatic amine substituted with both chlorine and methyl groups—it presents specific stability challenges (oxidation sensitivity) and toxicological risks (irritation, potential methemoglobinemia).

This guide synthesizes physicochemical data with field-proven handling protocols to ensure data integrity and personnel safety during experimental workflows.

Physicochemical Profile

The following data aggregates experimental values and structural predictions. Note that while specific GHS data for this isomer is limited compared to its parent aniline, its behavior is consistent with the chloro-xylidine class.

PropertySpecificationNotes
Chemical Name This compoundSynonyms: 1-Amino-5-chloro-2,4-dimethylbenzene
CAS Number 69383-61-5 Distinct from 5-chloro-2-methylaniline (95-79-4)
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol
Physical State SolidCrystalline powder or lumps
Melting Point 96°C Validated experimental value [1]
Solubility Soluble in DCM, EtOAc, DMSOLow solubility in water; forms salts with mineral acids
pKa (Predicted) ~3.5 - 4.0Less basic than aniline due to electron-withdrawing Cl
Appearance White to Off-WhiteDarkens to brown/purple upon air oxidation

Toxicological Assessment & Risk Profile

While current Safety Data Sheets (SDS) primarily classify this compound as an Irritant, the structural homology to other chloroanilines necessitates a conservative risk assessment assuming class-wide toxicological properties.

Primary Hazards (GHS Classifications)
  • Skin Corrosion/Irritation (Category 2): Causes localized inflammation and dermatitis.

  • Serious Eye Damage/Irritation (Category 2A): Particulate contact can cause severe mechanical and chemical irritation.

  • STOT - Single Exposure (Category 3): Respiratory tract irritation upon inhalation of dust.

The "Silent" Hazard: Methemoglobinemia

Researchers must treat this compound as a potential methemoglobin-inducing agent. Aromatic amines can be metabolized (N-hydroxylation) to reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.

  • Early Signs: Cyanosis (blue lips/fingernails), fatigue, headache.

  • Latency: Symptoms may be delayed 2–4 hours post-exposure.

Safety Engineering & Hierarchy of Controls

To mitigate the risks of dermal absorption and dust inhalation, a strict hierarchy of controls must be implemented.

HierarchyOfControls cluster_0 Level 1: Engineering Controls (Primary Barrier) cluster_1 Level 2: PPE (Secondary Barrier) cluster_2 Level 3: Administrative Hood Chemical Fume Hood (Face Velocity: 0.5 m/s) Balance Enclosed Microbalance (Prevent Dust Generation) Hood->Balance Gloves Double Nitrile Gloves (0.11mm min. thickness) Balance->Gloves Residual Risk Resp N95/P100 Respirator (If outside hood) Suit Tyvek Lab Coat (Disposable) SOP Standard Operating Procedure (SOP) & Training Suit->SOP Compliance

Figure 1: Risk Mitigation Strategy. Engineering controls are prioritized to contain the solid powder at the source.

Operational Protocols

Storage and Stability

The amino group is susceptible to oxidation, leading to the formation of colored impurities (azo/azoxy compounds).

  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: Refrigerate (2–8°C) to slow oxidation kinetics.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.

Handling & Weighing

Objective: Prevent dust generation and surface contamination.

  • Preparation: Place the balance inside the fume hood or use a static-free weighing funnel.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, Toluene) inside the hood before transporting it to the reaction vessel. Solutions are safer to handle than dust.

Reaction Workup (Quenching)

When using this compound as a nucleophile:

  • Acidic Wash: If the reaction allows, wash the organic layer with dilute HCl (1M). This converts unreacted aniline into its water-soluble hydrochloride salt, removing it from the organic product and sequestering it in the aqueous waste stream.

  • Waste Segregation: Aqueous waste containing this amine should be flagged as "Toxic/Halogenated Organic" and not mixed with general aqueous waste.

Emergency Response Workflow

In the event of exposure, immediate action is required to prevent systemic absorption.

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_med Medical Evaluation Exposure Exposure Event Wash Wash with Soap & Water (15 Minutes) Exposure->Wash Dermal Rinse Eye Wash Station (15 Minutes) Exposure->Rinse Ocular Remove Remove Contaminated Clothing Wash->Remove Monitor Monitor for Cyanosis (Blue lips/nails) Remove->Monitor Rinse->Monitor Treatment Administer Oxygen Consider Methylene Blue Monitor->Treatment If Symptoms Appear

Figure 2: Emergency Response Protocol. Rapid decontamination is critical to prevent transdermal absorption.

First Aid Specifics:

  • Skin: Do not use ethanol or solvents to wash skin; this increases permeability. Use copious soap and water.

  • Medical Note: Inform emergency personnel that the patient was exposed to a chloroaniline derivative . If signs of methemoglobinemia arise (SpO2 < 90% refractory to oxygen), Methylene Blue is the standard antidote [2].

Disposal Considerations

  • Solid Waste: Contaminated gloves, paper towels, and solid residues must be disposed of as Hazardous Chemical Waste (Incineration).

  • Liquid Waste: Halogenated solvent waste stream. Do not pour down the drain; the compound is toxic to aquatic life (H411 predicted).

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for 3-Chloro-4-methylaniline (Analogous Toxicity Data). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Dinitration of 5-Chloro-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Dinitroaniline Intermediate

The synthesis of substituted dinitroanilines is a cornerstone of medicinal and materials chemistry, providing crucial intermediates for pharmaceuticals, herbicides, and dyes.[1] The target of this guide, the dinitrated derivative of 5-Chloro-2,4-dimethylaniline, presents a classic yet nuanced challenge in electrophilic aromatic substitution. The aniline starting material possesses a complex array of directing groups: a strongly activating amino group, two moderately activating methyl groups, and a deactivating, ortho-para directing chloro group.

Direct nitration of anilines with potent nitrating agents like mixed nitric and sulfuric acids is fraught with complexity.[2] The strongly acidic conditions lead to the protonation of the activating amino group into a deactivating, meta-directing anilinium ion (-NH₃⁺).[3] This transformation fundamentally alters the electronic landscape of the aromatic ring, often leading to a mixture of products, including meta-isomers, and increasing the risk of oxidation and decomposition.[2][4][5]

This document provides a comprehensive, field-proven protocol for the direct dinitration of this compound. It emphasizes rigorous temperature control and procedural discipline to navigate the challenges of this reaction. The causality behind each step is explained to empower the researcher with a deep understanding of the process, ensuring both safety and a successful, reproducible outcome.

The Pillar of Synthesis: Unwavering Commitment to Safety

Nitration reactions are energetically potent and demand the highest level of respect and caution. The combination of concentrated nitric and sulfuric acids creates a powerful exothermic and oxidizing system.[6][7] Failure to adhere to strict safety protocols can result in thermal runaway, violent reaction, or explosion.[8]

Core Safety Mandates:

  • Engineering Controls: This entire procedure must be conducted within a certified, high-performance chemical fume hood. A blast shield should be used during the addition of the nitrating mixture.[6]

  • Personal Protective Equipment (PPE): At all times, personnel must wear:

    • Acid-resistant gloves (butyl rubber or Viton® are recommended).

    • Chemical splash goggles and a full-face shield.[9][10]

    • A flame-retardant lab coat.

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[9] A spill kit containing a suitable neutralizer for acid spills (e.g., sodium bicarbonate or lime) must be on hand.[11]

  • Reagent Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns upon contact.[9][12] Always add acid to water, never the reverse. When preparing the mixed acid, nitric acid should be added slowly to sulfuric acid under cooling.[13]

Reaction Scheme and Mechanism

The reaction proceeds via an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile.[4][5]

Reaction: this compound → 4-Chloro-2,6-dinitro-3,5-dimethylaniline

Under the strongly acidic conditions, the -NH₂ group is protonated to -NH₃⁺. This group is strongly deactivating and a meta-director. The combined directing influence of the substituents on the anilinium ion ring dictates the position of the incoming nitro groups. The two open positions, C6 and C2, are ortho and para to the activating methyl groups and ortho to the deactivating chloro group, but crucially, they are also ortho and para to the deactivating -NH₃⁺ group. However, the powerful nature of the nitrating mixture and controlled conditions can force nitration at the positions ortho to the anilinium group, which are also activated by the adjacent methyl groups.

Experimental Protocol: From Reagents to Purified Product

This protocol provides a detailed methodology for the synthesis, isolation, and purification of 4-Chloro-2,6-dinitro-3,5-dimethylaniline.

Materials and Equipment

Reagents:

  • This compound (≥98% purity)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Crushed Ice

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Low-temperature thermometer (-20°C to 100°C)

  • Ice-salt bath

  • Büchner funnel and filtration flask

  • Beakers and Erlenmeyer flasks

  • pH paper

Quantitative Data Summary
ParameterValueMoles (approx.)Notes
This compound5.0 g0.0295 molStarting material (1.0 eq)
Concentrated H₂SO₄ (for aniline)25 mL-Solvent and catalyst
Concentrated H₂SO₄ (for nitrating mix)10 mL-For nitronium ion generation
Concentrated HNO₃ (70%)5.0 mL0.079 molNitrating agent (approx. 2.7 eq)
Reaction Temperature0°C to 10°C-Critical for safety and selectivity
Reaction Time2-3 hours-Monitor by TLC
Expected Yield70-80%-Varies based on purity and handling
Step-by-Step Synthesis Workflow

Step 1: Preparation of the Anilinium Sulfate Solution

  • Place 25 mL of concentrated sulfuric acid into a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer.

  • Cool the flask in an ice-salt bath to 0°C.

  • Over a period of 15-20 minutes, add 5.0 g of this compound in small portions to the cold, stirring sulfuric acid.

    • Causality: This slow addition into cold acid is critical to dissipate the heat from the exothermic acid-base reaction and formation of the anilinium salt.[14] Maintaining a low temperature prevents degradation of the starting material.

Step 2: Preparation of the Nitrating Mixture

  • In a separate beaker, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • EXTREMELY CAREFULLY , add 5.0 mL of concentrated nitric acid dropwise to the cold sulfuric acid with constant swirling or stirring.[13]

  • Keep the nitrating mixture in the ice bath until ready for use.

    • Causality: This procedure generates the highly reactive nitronium ion (NO₂⁺). The process is highly exothermic and must be done slowly and with cooling to prevent the uncontrolled release of heat and toxic nitrogen dioxide fumes.[6]

Step 3: The Nitration Reaction

  • Ensure the anilinium sulfate solution from Step 1 is maintained between 0°C and 5°C.

  • Transfer the cold nitrating mixture from Step 2 into a dropping funnel fitted onto the central neck of the three-neck flask.

  • Add the nitrating mixture dropwise to the anilinium sulfate solution over approximately 60-90 minutes. The internal temperature of the reaction must be rigorously maintained below 10°C. [14] Use the ice-salt bath to control the temperature.

    • Causality: This is the most critical step. Slow, controlled addition at low temperature prevents thermal runaway, reduces the formation of oxidized byproducts, and improves the selectivity of the dinitration.[15]

  • After the addition is complete, allow the mixture to stir at 5-10°C for an additional hour to ensure the reaction goes to completion.

Step 4: Product Isolation and Work-up

  • Prepare a large beaker containing approximately 200 g of crushed ice.

  • Slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. A yellow solid should precipitate.

    • Causality: Quenching the reaction on ice serves two purposes: it rapidly halts the reaction by diluting the acid and lowering the temperature, and it decreases the solubility of the organic product, causing it to precipitate.[15][16]

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product in the funnel with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.[15]

Step 5: Neutralization and Final Wash

  • Suspend the crude solid in about 50 mL of a 5% sodium bicarbonate solution and stir for 15 minutes.

  • Filter the solid again and wash thoroughly with deionized water.

    • Causality: This step neutralizes any remaining traces of acid trapped within the solid product.[15] Acidic impurities can compromise product stability and interfere with subsequent steps.

  • Press the solid as dry as possible on the filter.

Purification and Characterization

Purification:

  • The primary method for purification is recrystallization. Ethanol is a common solvent for this class of compounds.[17]

  • Dissolve the crude, dried product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.[13]

Characterization:

  • Melting Point: Determine the melting point of the purified product and compare it to literature values. A sharp melting range indicates high purity.

  • Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Visualization of the Experimental Workflow

The following diagram outlines the critical stages of the synthesis.

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Purification cluster_analysis Final Analysis Aniline_Sol 1. Prepare Anilinium Sulfate Solution (Aniline + H₂SO₄ at 0°C) Reaction 3. Controlled Nitration (Add Nitrating Mix to Aniline Sol) Maintain T < 10°C Aniline_Sol->Reaction Nitrating_Mix 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0°C) Nitrating_Mix->Reaction Quench 4. Quench on Ice & Filter Crude Product Reaction->Quench Neutralize 5. Neutralize with NaHCO₃ & Wash with H₂O Quench->Neutralize Recrystallize 6. Recrystallize (e.g., from Ethanol) Neutralize->Recrystallize Characterize 7. Characterize Product (MP, NMR, IR, MS) Recrystallize->Characterize

Caption: Workflow for the dinitration of this compound.

References

  • Google Patents. (n.d.). Method for producing 5-chloro-2-nitroaniline.
  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Urbanski, T. (n.d.). On Nitration of Dimethylaniline in Presence of Acetic Acid or Acetic Anhydride. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.
  • Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved February 5, 2026, from [Link]

  • Giffney, J. C., & Ridd, J. H. (1979). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 638-645.
  • Google Patents. (n.d.). Preparation of 2,6-dinitroanilines.
  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved February 5, 2026, from [Link]

  • HitGen. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved February 5, 2026, from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • Google Patents. (n.d.). Process for the purification of nitrosamine-containing dinitroanilines.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,6-dinitroaniline. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Various methods to obtain nitrated anilines. Retrieved February 5, 2026, from [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved February 5, 2026, from [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Retrieved February 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 5, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. Retrieved February 5, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NMAM 2017: ANILINE, o-TOLUIDINE, AND NITROBENZENE. Retrieved February 5, 2026, from [Link]

  • PNAS. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Retrieved February 5, 2026, from [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved February 5, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved February 5, 2026, from [Link]

  • Scribd. (n.d.). The Nitration of Aniline. Retrieved February 5, 2026, from [Link]

  • Columbus Chemical Industries, Inc. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylquinoline. Retrieved February 5, 2026, from [Link]

  • Standard Operating Procedure. (n.d.). Sulfuric acid. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-nitroaniline.
  • ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved February 5, 2026, from [Link]

  • Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved February 5, 2026, from [Link]

  • Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved February 5, 2026, from [Link]

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use of 5-Chloro-2,4-dimethylaniline in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-2,4-dimethylaniline in Advanced Polymer Architectures

Abstract

This technical guide details the strategic application of This compound (CAS: 95-74-9), also known as 5-chloro-2,4-xylidine, in the synthesis of functional polymer systems. While historically utilized primarily as an intermediate for azo pigments (e.g., Pigment Yellow 83), its unique substitution pattern—combining electron-donating methyl groups with an electron-withdrawing chlorine atom—offers distinct advantages in conductive polymers , polyimide chain engineering , and functionalized azo-polymer matrices . This document provides validated protocols for researchers aiming to exploit these steric and electronic properties for high-performance materials.

Chemical Profile & Safety Architecture

Compound: this compound Role: Monomer / Chain Terminator / Diazo Component Key Attributes:

  • Steric Hindrance: The ortho-methyl and meta-chloro substituents disrupt planar stacking, enhancing solubility in resulting polymers.

  • Electronic Tuning: The inductive effect (-I) of Chlorine competes with the hyperconjugation of Methyls, tuning the oxidation potential in conductive polymers.

Safety Protocol (CRITICAL):

  • Hazard: Aromatic amines are potent skin sensitizers and potential carcinogens. This compound is toxic by inhalation, ingestion, and skin contact.

  • Handling: All procedures must be conducted in a Class II Fume Hood. Double-gloving (Nitrile/Laminate) is mandatory.

  • Waste: Segregate all amine-contaminated waste into "Toxic Organic" streams. Do not mix with oxidizing acids outside of controlled reaction vessels.

Application I: Synthesis of Soluble Conductive Polymers

Context: Unsubstituted polyaniline (PANI) suffers from poor solubility. Polymerizing this compound yields a derivative with enhanced solubility in organic solvents (THF, CHCl₃) due to the methyl/chloro substituents disrupting inter-chain H-bonding, making it suitable for anti-static coatings.

Mechanism: Chemical Oxidative Polymerization

The polymerization proceeds via a radical cation mechanism. The steric bulk at the 2,4-positions directs the coupling predominantly to the para-position relative to the amine (head-to-tail), though the 5-chloro group influences regioselectivity.

G Monomer 5-Chloro-2,4- dimethylaniline Radical Radical Cation Formation Monomer->Radical Acidic Medium (HCl 1M) Oxidant Ammonium Persulfate (APS) Oxidant->Radical Dimer Dimerization (Head-to-Tail) Radical->Dimer -2H+, -2e- Polymer Poly(5-chloro-2,4- dimethylaniline) Emeraldine Salt Dimer->Polymer Chain Propagation

Figure 1: Oxidative polymerization pathway. The oxidant extracts an electron to form a radical cation, initiating chain growth.

Experimental Protocol

Reagents:

  • Monomer: this compound (0.1 mol)

  • Oxidant: Ammonium Persulfate (APS) (0.125 mol)

  • Solvent: 1.0 M HCl (Aqueous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 15.56 g (0.1 mol) of monomer in 300 mL of 1.0 M HCl in a 1L three-neck round-bottom flask. Cool to 0–5°C using an ice/salt bath. Low temperature is crucial to prevent side reactions and ortho-coupling.

  • Oxidant Preparation: Dissolve 28.5 g (0.125 mol) of APS in 100 mL of 1.0 M HCl.

  • Initiation: Add the APS solution dropwise to the monomer solution over 60 minutes under vigorous stirring. The solution will transition from colorless to pink, then dark green (Emeraldine salt form).

  • Polymerization: Maintain stirring at 0–5°C for 6 hours, then allow to warm to room temperature (RT) for 18 hours.

  • Purification:

    • Filter the dark precipitate under vacuum.

    • Wash 1: 500 mL 1.0 M HCl (removes oligomers).

    • Wash 2: Acetone (removes unreacted monomer).

    • Dedoping (Optional for Solubility): Stir precipitate in 0.1 M NH₄OH for 2 hours to convert to the blue Emeraldine Base (soluble in NMP/THF).

  • Drying: Vacuum oven at 60°C for 24 hours.

Expected Data:

Property Value/Observation
Yield 65–75%
Appearance Dark Green (Salt) / Dark Blue (Base)
Conductivity (Pressed Pellet) 10⁻² – 10⁻¹ S/cm (Lower than PANI due to steric twist)

| Solubility (Base form) | Soluble in NMP, DMF, THF, CHCl₃ |

Application II: Polyimide Chain End-Capping

Context: In polyimide synthesis, precise molecular weight control is vital for melt-processability. This compound acts as a monofunctional chain terminator . Its hydrophobic methyl groups and chloro-substituent improve the moisture resistance of the final polyimide film.

Stoichiometry & Logic

To target a specific degree of polymerization (


), the Carothers equation is modified for end-capping.


If

, the excess anhydride groups react with the monoamine (end-capper).
Protocol: Two-Step Chemical Imidization

Reagents:

  • Dianhydride: BPDA (Biphenyl tetracarboxylic dianhydride)

  • Diamine: ODA (Oxydianiline)

  • End-Capper: this compound

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Polyamic Acid Synthesis:

    • Charge ODA (0.98 eq) into a flame-dried flask with NMP (15 wt% solids). Stir until dissolved.

    • Add BPDA (1.00 eq) in portions. Stir at RT for 4 hours. The solution viscosity will increase significantly.

  • End-Capping:

    • Add this compound (0.04 eq + excess). The monoamine reacts with the terminal anhydride groups.

    • Stir for 2 hours at RT.

  • Chemical Imidization:

    • Add Acetic Anhydride (4 eq) and Pyridine (4 eq) as dehydration agents.

    • Heat to 80°C for 4 hours. The polyimide will precipitate or remain in solution depending on the backbone.

  • Workup: Precipitate into methanol, wash with water, and dry.

Why this works: The 2,4-dimethyl substitution prevents the end-group from stacking too efficiently, disrupting crystallinity at the chain ends and improving solubility, while the Chlorine atom adds a dipole that can improve adhesion to metal substrates.

Application III: Functional Azo-Polymer Pigments

Context: This is the classic industrial route adapted for research. The amine is diazotized and coupled with a polymerizable monomer (like methacryloyl derivatives) or a polymer matrix component.

Protocol: Diazotization and Coupling

Reaction Scheme:




Step-by-Step Procedure:

  • Diazotization:

    • Slurry this compound (0.1 mol) in 50 mL 5M HCl.

    • Cool to 0°C .

    • Add NaNO₂ (0.105 mol) solution dropwise. Maintain temp < 5°C.

    • Test: Solution should turn clear (diazonium salt formed). Verify excess nitrite with starch-iodide paper (turns blue). Destroy excess with sulfamic acid.

  • Coupling (e.g., to 2-Naphthol for reference pigment):

    • Dissolve 2-Naphthol (0.1 mol) in NaOH solution.

    • Slowly add the diazonium salt solution to the naphthol solution at pH 9-10.

    • The azo pigment precipitates immediately (Red/Orange).

  • Polymer Integration (Masterbatch):

    • Filter, wash, and dry the pigment.

    • Melt Blending: Disperse the pigment (1-5 wt%) into Polypropylene (PP) or PVC using a twin-screw extruder at 180°C.

    • Note: The thermal stability of the 5-chloro-2,4-dimethyl moiety (up to ~240°C) makes it suitable for engineering plastics.

References

  • Conductive Polymer Synthesis (Analogous Systems)

    • Wu, W., & Wang, Y. (1996).[1][2] Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer. Chinese Journal of Applied Chemistry.

    • Relevance: Establishes the oxidative polymerization protocol for dimethyl-substituted anilines.
    • [1]

  • Polyimide End-Capping Strategies

    • Meador, M. A. B., et al. (2001).[3] 7-Hydroxynadic Acid: A New End Cap for Improved Oxidation Resistance in Addition Polyimides. Macromolecules.

    • Relevance: Defines the stoichiometry and impact of end-cappers on polyimide thermal properties.
  • Azo Dye Synthesis & Diazotization

    • Hunger, K., et al. (2005).
    • Relevance: The definitive text on using chlorinated xylidines in azo pigment chemistry (e.g., Pigment Yellow 83 precursors).
  • Safety Data & Handling

    • PubChem. (2025).[4][5] this compound Compound Summary.

    • (Note: Link directs to 2,4-dimethylaniline parent; specific chloro-derivatives are accessed via substructure search).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2,4-dimethylaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve product yield and purity. Drawing from established chemical principles and field-proven insights, we provide in-depth solutions to specific issues you may encounter.

Section 1: Synthesis Strategy Overview

The preparation of this compound is primarily approached via two distinct synthetic routes:

  • Direct Electrophilic Chlorination: This route involves the direct chlorination of the starting material, 2,4-dimethylaniline (2,4-xylidine). While seemingly more direct, this pathway is often plagued by issues of poor regioselectivity due to the powerful activating effects of the amine and methyl substituents.

  • Reduction of a Nitro Intermediate: A more reliable and higher-yielding approach involves the synthesis of a nitro precursor, 5-chloro-2,4-dimethylnitrobenzene, followed by its reduction to the desired aniline. This multi-step process offers superior control over isomer formation.

The choice of strategy often depends on the scale, available starting materials, and desired purity of the final product. The following diagram provides a high-level decision-making framework.

Start Objective: Synthesize this compound Route1 Route 1: Direct Chlorination of 2,4-Dimethylaniline Start->Route1 Route2 Route 2: Reduction of 5-Chloro-2,4-dimethylnitrobenzene Start->Route2 Pros1 Pros: - Fewer synthetic steps - Potentially faster Route1->Pros1 Cons1 Cons: - Poor regioselectivity - Isomer separation required - Risk of over-chlorination - Generally lower yields Route1->Cons1 Pros2 Pros: - Excellent regioselectivity - High purity achievable - High, reproducible yields Route2->Pros2 Cons2 Cons: - Additional steps required (nitration and reduction) - Longer overall process time Route2->Cons2

Caption: Decision framework for selecting a synthetic route.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Question 1: I am attempting the direct chlorination of 2,4-dimethylaniline and my final product is a mixture of isomers, resulting in a very low yield of the desired 5-chloro product. How can I improve this?

Answer: This is the most common issue with the direct chlorination route. The root cause is the powerful ortho, para-directing nature of the amino (-NH₂) group, which strongly activates the aromatic ring for electrophilic substitution. Compounded by the directing effects of the two methyl groups, chlorination can occur at multiple positions (3-, 5-, and 6-).

Causality & Solution:

To enforce chlorination at the desired 5-position, you must temporarily diminish the activating effect of the amino group and leverage its steric bulk. This is achieved by protecting the amine, most commonly by converting it into its hydrochloride salt.

  • Mechanism of Control: By protonating the aniline with a strong acid like hydrochloric acid (HCl), you form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. While this seems counterintuitive, the deactivation is key. It tempers the reaction, preventing over-chlorination, and the steric hindrance of the protonated amine, along with the directing influence of the methyl groups, favors substitution at the 5-position.[1]

  • Recommended Protocol: Suspend the 2,4-dimethylaniline in an inert solvent (e.g., halogenated hydrocarbons) and treat it with hydrogen chloride gas or concentrated HCl to form the hydrochloride salt in situ. Then, introduce the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) at a controlled temperature, typically between 0°C and 80°C.[1] After the reaction, the aniline is liberated by neutralization with a base.

Question 2: My reaction mixture and final product are consistently dark brown or black, suggesting decomposition. What is causing this and how can it be prevented?

Answer: Anilines, particularly substituted anilines like 2,4-dimethylaniline, are highly susceptible to air oxidation. The formation of colored impurities is almost always due to the generation of oxidized polymeric species. This is exacerbated by elevated temperatures, the presence of acid, and exposure to air (oxygen).

Causality & Solution:

  • Inert Atmosphere: The most critical preventative measure is to run the reaction under an inert atmosphere. Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment.

  • Temperature Control: Avoid excessive temperatures. While some reactions require heating, monitor the temperature closely and avoid prolonged exposure to high heat, which can accelerate decomposition.[2]

  • Workup Conditions: During the workup, especially when neutralizing the reaction mixture to liberate the free amine, perform the steps quickly and, if possible, with cooled solutions to minimize oxidation.

  • Purification: If the crude product is already discolored, purification via vacuum distillation is often effective at separating the desired colorless or pale-yellow aniline from non-volatile, colored polymeric impurities.[1][2]

Question 3: I'm using catalytic hydrogenation to reduce 5-chloro-2,4-dimethylnitrobenzene, but I'm seeing a significant amount of 2,4-dimethylaniline as a byproduct. What is causing this de-chlorination?

Answer: This side reaction is known as hydrodehalogenation, a common issue when using powerful hydrogenation catalysts like Palladium on Carbon (Pd/C). The catalyst can cleave the carbon-chlorine bond in the presence of hydrogen.

Causality & Solution:

The key is to select a catalyst and reaction conditions that favor the reduction of the nitro group while minimizing the cleavage of the C-Cl bond.

  • Catalyst Choice: While Pd/C is highly efficient for nitro reduction, it is also aggressive towards aryl halides. Platinum-on-carbon (Pt/C) can sometimes be a better choice.[3] Raney Nickel is another alternative often used to avoid dehalogenation.[4]

  • Catalyst Modifiers/Poisons: A highly effective strategy is to selectively "poison" or modify the catalyst to reduce its activity towards hydrodehalogenation. The addition of small quantities of morpholine or other amines to the reaction mixture can significantly suppress the elimination of chlorine without substantially slowing the nitro reduction.[3]

  • Control of pH: Maintaining a slightly basic pH (8-10) during the hydrogenation can also help suppress dehalogenation. This can be achieved by adding a compound like disodium hydrogenphosphate to the reaction mixture.[3]

  • Reaction Conditions: Use the mildest conditions possible. This means operating at the lowest effective hydrogen pressure (e.g., 5-15 bar) and temperature (e.g., 80-100°C) that still allows for a reasonable reaction rate.[3]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best method for synthesizing the 5-chloro-2,4-dimethylnitrobenzene precursor?

    • A: The standard method is the nitration of 4-chloro-m-xylene using a mixture of nitric acid and sulfuric acid. Careful control of temperature is crucial to prevent the formation of dinitro byproducts.

  • Q: Which chlorinating agent is recommended for the direct chlorination route?

    • A: Both chlorine gas and sulfuryl chloride (SO₂Cl₂) are effective. Sulfuryl chloride can be easier to handle in a laboratory setting than chlorine gas. A patent describes a 70% yield using sulfuryl chloride followed by steam distillation.[1]

  • Q: What are the ideal purification techniques for achieving >99% purity?

    • A: A multi-step approach is best.

      • Acid-Base Extraction: Dissolve the crude product in a dilute acid (e.g., 10% HCl) to form the water-soluble salt. Wash with an organic solvent (like ether or dichloromethane) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the free amine, which can be extracted into an organic solvent.[2]

      • Vacuum Distillation: This is highly effective for removing residual starting materials, solvents, and any high-boiling point impurities.[1]

      • Recrystallization: If the distilled product is a solid or can be converted to a solid salt, recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) can further enhance purity.[5]

  • Q: Which analytical techniques are best for monitoring reaction progress and final purity?

    • A: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring of the reaction's progress. For quantitative analysis of the final product's purity and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) are the industry standards.[6][7]

Section 4: Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis via Reduction of 5-Chloro-2,4-dimethylnitrobenzene

This protocol prioritizes yield and purity through a controlled catalytic hydrogenation process designed to minimize hydrodehalogenation.

Step-by-Step Methodology:

  • Reactor Setup: To a pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature probe, add 5-chloro-2,4-dimethylnitrobenzene (1.0 eq), an aromatic solvent such as xylene, and a 5% Platinum-on-Carbon (Pt/C) catalyst (sulfited, if available, ~1-2% by weight of the nitro compound).[3]

  • Additive Introduction: Add disodium hydrogenphosphate (0.1 eq) and morpholine (0.5% by weight of the nitro compound) to the mixture.[3]

  • Inerting: Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 10-15 bar. Heat the mixture to 95-100°C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. Maintain these conditions for 1-2 hours after hydrogen uptake stops to ensure complete conversion.

  • Workup: Cool the reactor to ~80°C and carefully vent the hydrogen. Purge with nitrogen. Filter the hot reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Add water to the filtrate and remove the xylene via steam distillation. The product, this compound, will precipitate from the aqueous solution upon cooling.[3]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, further purify by vacuum distillation.

Protocol 2: Regioselective Direct Chlorination of 2,4-Dimethylaniline

This protocol is an alternative that improves the selectivity of direct chlorination.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 2,4-dimethylaniline (1.0 eq) in carbon tetrachloride (or another suitable inert solvent) in a three-necked flask equipped with a stirrer, gas inlet, and reflux condenser. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until precipitation of the hydrochloride salt is complete.

  • Chlorination: While maintaining the temperature between 45-50°C, add sulfuryl chloride (1.0 eq) dropwise over 1-2 hours. Stir for an additional 2-3 hours at this temperature.[1]

  • Workup: Cool the reaction mixture. Add a 15% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12) to liberate the free amine.

  • Isolation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the same solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by steam distillation, followed by vacuum distillation to yield pure this compound.[1] A yield of approximately 70% can be expected.[1]

Section 5: Visualizations & Data

Reaction Mechanisms and Workflows

cluster_0 Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_SM Is Starting Material (SM) fully consumed? (Check by TLC/GC) Start->Check_SM Check_Purity Is crude product a complex mixture of isomers? Check_SM->Check_Purity Yes Incomplete_Rxn Action: Incomplete Reaction - Increase reaction time/temp - Check reagent/catalyst activity Check_SM->Incomplete_Rxn No Check_Decomp Is the reaction mixture dark/tarry? Check_Purity->Check_Decomp No Poor_Selectivity Action: Poor Selectivity - Use amine protection strategy - Switch to nitro-reduction route Check_Purity->Poor_Selectivity Yes Check_Workup Product loss during workup? Check_Decomp->Check_Workup No Decomposition Action: Decomposition - Use inert atmosphere (N2/Ar) - Lower reaction temperature Check_Decomp->Decomposition Yes Workup_Loss Action: Workup Loss - Optimize pH for extraction - Perform multiple extractions Check_Workup->Workup_Loss Possible End Yield Improved Check_Workup->End No Incomplete_Rxn->End Poor_Selectivity->End Decomposition->End Workup_Loss->End

Caption: A logical workflow for troubleshooting low yield issues.

Data Tables

Table 1: Comparison of Primary Synthesis Routes

FeatureRoute 1: Direct ChlorinationRoute 2: Reduction of Nitro Precursor
Starting Material 2,4-Dimethylaniline5-Chloro-2,4-dimethylnitrobenzene
Key Advantage Fewer stepsHigh selectivity and yield
Major Drawback Poor regioselectivity, isomer formation[1]Requires additional synthesis steps
Typical Yield 40-70% (highly variable)[1]>90%[3][8]
Purity Profile Often requires extensive purificationCan yield high purity product directly

Table 2: Troubleshooting Common Synthesis Issues

IssueProbable Cause(s)Recommended Solution(s)
Multiple Isomers Strong activating effect of -NH₂ groupProtect the amine as a hydrochloride salt before chlorination.[1]
Product Discoloration Air oxidation of the anilinePerform the reaction under an inert (N₂/Ar) atmosphere; avoid excessive heat.
De-chlorination Overly active hydrogenation catalyst (e.g., Pd/C)Use a modified catalyst (e.g., Pt/C), add a catalyst poison like morpholine, or control pH.[3]
Incomplete Reaction Insufficient reaction time/temp; deactivated catalystIncrease reaction time, slightly increase temperature, or use fresh catalyst.

References

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents.
  • US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents.
  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
  • Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents.
  • Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant - IOPscience. Available at: [Link]

  • 3,4-dimethylaniline - Organic Syntheses Procedure. Available at: [Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides - MDPI. Available at: [Link]

  • N,N-Dimethylaniline - Wikipedia. Available at: [Link]

  • Dimethylaniline : Synthesis - YouTube. Available at: [Link]

  • Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline - PMC. Available at: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Online. Available at: [Link]

  • EP0054809A1 - Process for the preparation of 5-amino-2,4 dimethylacetanilide - Google Patents.
  • Selective Reduction of 5-Nitro-2-Chloro-2',4'-Dimethylbenzene Sulfonanilide on Pd-Ru/γ-Al2O3 Catalysts in Ionic Liquids - Atlantis Press. Available at: [Link]

  • CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION - aircc. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available at: [Link]

  • Nitro Reduction - Common Conditions - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - ResearchGate. Available at: [Link]

Sources

Technical Support Center: 5-Chloro-2,4-dimethylaniline Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing reaction conditions for 5-Chloro-2,4-dimethylaniline (5-Cl-2,4-DMA) . It addresses the two primary "coupling" modalities relevant to this scaffold: Diazotization-Azo Coupling (Pigment/Dye Chemistry) and Palladium-Catalyzed Buchwald-Hartwig Amination (Pharmaceutical Intermediates).

Status: Active Subject: Optimization & Troubleshooting for 5-Cl-2,4-DMA Coupling Audience: Process Chemists, Medicinal Chemists

Reactivity Profile & Pre-Reaction Analysis

Before initiating any coupling protocol, you must account for the specific steric and electronic environment of 5-Cl-2,4-DMA.

  • Steric Hindrance (The "Ortho Effect"): The methyl group at the 2-position (ortho to the amine) creates significant steric bulk. This retards nucleophilic attack in SNAr reactions and impedes coordination in catalytic cycles compared to unhindered anilines.

  • Electronic Deactivation: The 5-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), reducing the basicity and nucleophilicity of the amine.

  • Solubility: The free base is lipophilic. In aqueous diazotization, the hydrochloride salt often precipitates, creating a heterogeneous mixture that traps unreacted amine.

Quick Reference Data
ParameterValue / CharacteristicImpact on Protocol
CAS 95-68-1Verification
pKa (Conjugate Acid) ~3.5 - 4.0 (Est.)Requires strong acid for complete protonation.
Solubility (Free Base) Ethanol, Ether, TolueneGood for Pd-coupling.
Solubility (HCl Salt) Low in cold waterCritical: Requires vigorous stirring or surfactants during diazotization.

Module A: Diazotization & Azo Coupling (Aqueous Route)

Primary Application: Synthesis of Azo Pigments (e.g., Naphthol Reds).

Standard Operating Procedure (SOP)

Objective: Generate a stable diazonium salt and couple it with a nucleophile (e.g., Naphthol AS) without forming triazene side products.

  • Slurry Formation: Charge 5-Cl-2,4-DMA (1.0 eq) into HCl (2.5–3.0 eq, 2M to 5M). Note: If the salt forms a thick paste, add a non-ionic surfactant (e.g., Tween-80) to improve dispersion.

  • Diazotization: Cool to 0–5°C . Add NaNO₂ (1.05 eq) solution dropwise. Maintain temperature strictly.

  • Clarification: Stir for 30 mins. Destroy excess nitrous acid with Sulfamic Acid (starch-iodide paper test should be negative).

  • Coupling: Add the diazonium solution to the coupler solution (buffered to pH 4–6 for amines, pH 8–10 for phenols).

Troubleshooting Guide (Q&A)

Q1: My diazonium salt solution is cloudy/heterogeneous. Is this a problem?

Yes. 5-Cl-2,4-DMA hydrochloride is sparingly soluble in cold water. If the diazotization is performed on a solid slurry, the interior of the particles may remain unreacted.

  • Fix: Increase the volume of water or add a co-solvent like acetic acid (10-20% v/v). Alternatively, use "inverse diazotization": dissolve the amine in concentrated acid/solvent first, then pour onto ice/nitrite.

Q2: I see significant tar/phenol formation (decomposition).

Cause: The temperature exceeded 5°C, or the diazonium salt is inherently unstable due to the steric clash of the 2-methyl group destabilizing the $ -N_2^+ $ group.

  • Fix: Lower the temperature to -5°C to 0°C. Ensure the reaction time is minimized—couple immediately after the starch-iodide endpoint is confirmed.

Q3: The yield is low, and I suspect "Triazene" formation.

Cause: Triazenes form when the diazonium ion reacts with unreacted free amine instead of the coupler. This happens if the reaction mixture is not acidic enough during diazotization.

  • Fix: Ensure the pH remains < 2 during the nitrite addition. Do not allow the local concentration of nitrite to spike (slow addition).

Workflow Visualization: Diazotization Logic

DiazotizationFlow Start Start: 5-Cl-2,4-DMA + HCl CheckSol Is the slurry stirrable? Start->CheckSol AddSurf Add Surfactant / Increase Acid Vol CheckSol->AddSurf No Cool Cool to 0-5°C CheckSol->Cool Yes AddSurf->Cool AddNitrite Add NaNO2 (dropwise) Cool->AddNitrite CheckClear Solution Clear? AddNitrite->CheckClear Filter Filter insolubles (Unreacted Amine) CheckClear->Filter No (Precipitate) TestHNO2 Test for excess HNO2 (Starch-Iodide) CheckClear->TestHNO2 Yes Ready Ready for Coupling Filter->Ready AddSulfamic Add Sulfamic Acid TestHNO2->AddSulfamic Positive (Blue) AddMoreNitrite Add more NaNO2 TestHNO2->AddMoreNitrite Negative AddSulfamic->Ready AddMoreNitrite->TestHNO2

Figure 1: Decision tree for ensuring complete diazotization and preventing side reactions.

Module B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Primary Application: Pharmaceutical Intermediates (N-Arylation).[1]

Standard Operating Procedure (SOP)

Objective: Couple the amine of 5-Cl-2,4-DMA with an Aryl Halide (Ar-X). Note: If you are trying to couple the 5-Cl position of the aniline, you need a highly activated catalyst (e.g., Pd-G3-BrettPhos) because the amine poisons the catalyst and the chloride is deactivated.

Recommended Conditions (Amine as Nucleophile):

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1–2 mol%)

  • Ligand: XPhos or BrettPhos (Best for sterically hindered amines). Avoid simple PPh3.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (if functional group sensitivity exists).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temp: 80–110°C.

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Cause: Catalyst poisoning or ligand dissociation.[1] The 2-methyl group on the aniline makes the reductive elimination step difficult, trapping the Palladium.

  • Fix: Switch to a "Precatalyst" system (e.g., XPhos Pd G3 or G4 ). These activate rapidly and prevent the formation of inactive Pd-dimers. Increase the Ligand:Pd ratio to 2:1.

Q2: I am getting "homocoupling" of my aryl halide instead of the product.

Cause: The aniline is too sterically hindered to attack the Pd(II) center efficiently.

  • Fix: Increase the concentration of the aniline (1.2–1.5 eq). Switch to a smaller, more electron-rich ligand if possible, or use BrettPhos , which is specifically designed for hindered primary amines.

Q3: Can I couple at the 5-Chloro position instead of the amine?

Technical Insight: Yes, but it is difficult. You must protect the amine first (e.g., as an acetamide or benzophenone imine) to prevent it from binding to the Pd.

  • Protocol: Protect amine -> Pd-catalyzed coupling at Cl (requires bulky biaryl phosphine ligands like RuPhos ) -> Deprotect.

Workflow Visualization: Catalyst Optimization

BuchwaldFlow Input Substrates: 5-Cl-2,4-DMA + Ar-X Screen1 Screen 1: Pd(OAc)2 / XPhos NaOtBu / Toluene Input->Screen1 Result Check Yield Screen1->Result Success Scale Up Result->Success >80% Fail1 Low Conversion? Result->Fail1 <50% Fail2 Dehalogenation? Result->Fail2 Side Products Opt1 Switch to Precatalyst (XPhos Pd G3) Fail1->Opt1 Catalyst Death Opt3 Switch Ligand (BrettPhos) Fail1->Opt3 Steric Issue Opt2 Change Base (Cs2CO3 / K3PO4) Fail2->Opt2 Base Sensitive Opt1->Screen1 Retry Opt3->Screen1 Retry

Figure 2: Optimization loop for Pd-catalyzed cross-coupling of hindered anilines.

References

  • BenchChem. Minimizing side reactions during the diazotization and coupling process. Retrieved from .

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2][3] (General protocol for hindered amines).

  • Fisher Scientific. Safety Data Sheet: 4-Chloro-2,6-dimethylaniline hydrochloride. (Solubility data proxy). Retrieved from .

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. ChemRxiv. Retrieved from .

Sources

catalyst deactivation in reactions involving 5-Chloro-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization & Troubleshooting Subject: Catalyst Deactivation in Reactions Involving 5-Chloro-2,4-dimethylaniline Ticket ID: #CD-5CL-DMA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering stability issues with this compound (5-Cl-2,4-DMA). Whether you are synthesizing this intermediate via hydrogenation or employing it as a nucleophile in cross-coupling, the presence of the chlorine atom at the C5 position and the steric bulk of the methyl groups (C2, C4) create a "perfect storm" for catalyst deactivation.

This guide moves beyond generic advice. We analyze the specific competitive adsorption modes of the halogenated amine and provide self-validating protocols to distinguish between poisoning , leaching , and pore blocking .

Part 1: The Deactivation Diagnostics (Q&A)

Q1: My catalyst activity drops sharply after 50% conversion during the hydrogenation of 5-chloro-2,4-dimethylnitrobenzene. Is this sintering?

Diagnosis: Unlikely to be sintering at standard temperatures (<100°C).[1] This is classic Halide Self-Poisoning coupled with Product Inhibition .

The Mechanism:

  • Hydrodechlorination (HDC): Even trace amounts of C-Cl bond cleavage release HCl.[1]

  • Active Site Blockade: The Cl⁻ ions bind irreversibly to the most active metal sites (corners/edges of Pt or Pd crystallites).[1]

  • Amine Adsorption: The product, 5-Cl-2,4-DMA, is a strong Lewis base.[1] Unlike simple aniline, the 2,4-dimethyl substitution forces the molecule to adopt a specific orientation that may increase the binding energy of the amine nitrogen to the metal surface, effectively competing with the nitro-substrate for H₂ activation.

Troubleshooting Protocol:

  • Check the pH: If the reaction mixture becomes acidic (pH < 4), you are generating HCl.

  • The "Spike" Test: Add 1 mol% of the final product (5-Cl-2,4-DMA) to a fresh reaction before starting. If the initial rate is significantly lower than a clean run, you have severe product inhibition.[1]

Q2: I am seeing "dechlorinated" byproducts (2,4-dimethylaniline). How do I stop this without killing the catalyst?

Diagnosis: You are using a catalyst that is too active for C-Cl insertion.[1] Palladium (Pd) is notorious for this.[1]

The Solution: Switch to a Sulfided Pt/C or a Modified Raney Nickel .

  • Why? Sulfur selectively poisons the highly active "kink" sites responsible for oxidative addition into the C-Cl bond, while leaving the planar terrace sites available for Nitro-reduction.[1]

  • Additive Strategy: Add a scavenger base (MgO or NaOAc) or a specific inhibitor like Morpholine or Piperazine (0.1–0.5 wt%).[1] These amines competitively adsorb on the sites that favor dehalogenation.[1]

Q3: In Buchwald-Hartwig coupling using 5-Cl-2,4-DMA, the Pd catalyst turns into a black precipitate immediately. Why?

Diagnosis: This is Pd-Black formation (agglomeration) caused by Ligand Stripping .[1] The 5-Cl-2,4-DMA amine is sterically crowded (ortho-methyl at C4 and C2 relative to the amine? Correction: In this compound, the amine is at C1.[1] Methyls are at 2 and 4.[1] Chlorine is at 5.).[1]

  • Steric Clash: The ortho-methyl group (C2) makes it difficult for the amine to bind to the Pd(II) center during the transmetallation step.

  • Consequence: The catalytic cycle stalls.[1] The fragile Pd(0)-Ligand complex falls apart, and naked Pd(0) atoms aggregate into inactive Pd-black.[1]

The Fix:

  • Ligand Choice: Switch to sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) that stabilize the Pd(0) species and facilitate the coupling of hindered amines.[1]

  • Pre-catalysts: Stop using Pd(OAc)₂ + Ligand. Use oxidative-addition resistant pre-catalysts like Pd(dba)₂ or G3-Buchwald Palladacycles to ensure the active species enters the cycle correctly.[1]

Part 2: Visualizing the Failure Modes

The following diagram illustrates the competing pathways on the catalyst surface during the synthesis of 5-Cl-2,4-DMA.

CatalystDeactivation Substrate 5-Cl-2,4-Dimethyl nitrobenzene Catalyst Active Metal Site (Pt/Pd) Substrate->Catalyst Adsorption Coke Azo/Azoxy Intermediates Substrate->Coke Condensation (Low H2 availability) Product 5-Cl-2,4-Dimethyl aniline Catalyst->Product Reduction (+3H2) HDC Hydrodechlorination (Side Reaction) Catalyst->HDC Over-activity Product->Catalyst Strong Adsorption (Product Inhibition) HCl HCl / Cl- Ions HDC->HCl Release HCl->Catalyst Poisoning (Irreversible) Coke->Catalyst Fouling/Pore Blocking

Figure 1: Competing deactivation pathways.[1] Note the feedback loop where Hydrodechlorination releases HCl, which poisons the catalyst, potentially slowing the main reaction and encouraging fouling via condensation intermediates.

Part 3: Comparative Catalyst Performance Data

When synthesizing 5-Cl-2,4-DMA, the choice of metal is a trade-off between activity and selectivity (dehalogenation risk).[1]

Catalyst SystemActivity (TOF)Cl-Retention SelectivityDeactivation ModeRecommended For
Pd/C (Standard) HighLow (<85%)Rapid Cl- PoisoningNOT Recommended unless Cl removal is desired.[1]
Pt/C (Unmodified) MediumMedium (90-95%)Slow Cl- PoisoningGeneral screening.[1]
Pt/C (Sulfided) Low-MediumHigh (>99%) Stable (Resists Poisoning)Industrial Synthesis of halogenated anilines.[1]
Raney Ni (Mo-doped) MediumHigh (>98%)Leaching / OxidationCost-sensitive large batches.[1]
Pt-Fe/C (Bimetallic) HighHigh (>99%)Fouling (if H2 low)Advanced, high-selectivity processes.[1]

Part 4: Validated Experimental Protocols

Protocol A: The "Hot Filtration" Test (Leaching Check)

Use this to determine if your reaction is truly heterogeneous or if leached metal species are doing the work (and subsequently dying).

  • Run Reaction: Start your standard hydrogenation of 5-chloro-2,4-dimethylnitrobenzene.

  • Stop at 30%: When conversion reaches ~30%, stop the stirring and let the catalyst settle (maintain H₂ pressure if possible, or inert gas).

  • Filter Hot: Rapidly filter the hot supernatant into a fresh, pre-heated reactor vessel (exclude air strictly).

  • Resume: Pressurize the filtrate with H₂ and monitor for further conversion.

  • Result Analysis:

    • No further reaction: The catalyst is heterogeneous.[1] Deactivation is likely surface poisoning.[1]

    • Reaction continues: Active metal has leached.[1] Your "deactivation" might be the precipitation of these soluble species.[1]

Protocol B: Suppression of Hydrodechlorination

Standard Operating Procedure for Pt/C systems.

  • Loading: Charge reactor with 5-chloro-2,4-dimethylnitrobenzene (1.0 eq).

  • Inhibitor: Add Morpholine (0.5 wt% relative to substrate) OR MgO (0.1 eq).[1]

    • Rationale: Morpholine selectively blocks the high-energy sites responsible for C-Cl cleavage without stopping nitro reduction.[1]

  • Catalyst: Add 1% Pt/C (sulfided) .

  • Conditions: 5-10 bar H₂, 60-80°C.

    • Note: Do not exceed 90°C; thermal energy increases the probability of overcoming the activation barrier for C-Cl cleavage.

Part 5: Troubleshooting Workflow

Use this logic flow to identify the root cause of your specific failure.

Troubleshooting Start Issue: Catalyst Deactivation CheckCl Is Dechlorinated Product Present? (>1%) Start->CheckCl YesCl Cause: Hydrodechlorination (Cl- Poisoning) CheckCl->YesCl Yes NoCl Check Filtration CheckCl->NoCl No Action1 Switch to Sulfided Pt/C Add MgO/Morpholine YesCl->Action1 CheckFilt Hot Filtration Test: Does filtrate react? NoCl->CheckFilt YesFilt Cause: Metal Leaching (Homogeneous catalysis) CheckFilt->YesFilt Yes NoFilt Check Intermediates CheckFilt->NoFilt No Action2 Change Solvent Check Support Stability YesFilt->Action2 CheckInt Are Azo/Azoxy species building up? NoFilt->CheckInt YesInt Cause: Fouling/Pore Blocking (H2 Starvation) CheckInt->YesInt Yes NoInt Cause: Amine Product Inhibition CheckInt->NoInt No Action3 Increase H2 Pressure Improve Mass Transfer YesInt->Action3 Action4 Higher T (careful) Change Solvent Polarity NoInt->Action4

Figure 2: Diagnostic logic tree for isolating the deactivation mechanism.

References

  • Catalyst Deactivation Mechanisms in Chlorinated Nitrobenzene Hydrogenation Zhang, Y., & Zhou, J. (2021). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances.

  • Suppression of Hydrodechlorination using Pt-Fe Catalysts Yang, H., et al. (2017).[1] Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[1][2][3] RSC Advances.

  • Buchwald-Hartwig Amination Troubleshooting & Ligand Selection WuXi AppTec. (2023).[1] Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Kinetics of Deactivation in Nitrobenzene Hydrogenation ResearchGate. (2025).[1][4] Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene.

  • General Strategies for Mitigating Catalyst Poisoning ChemCatBio. (2022).[1] Three Sources of Catalyst Deactivation and How To Mitigate Them.

Sources

Validation & Comparative

Publish Comparison Guide: Validation of a High-Selectivity Synthetic Route to 5-Chloro-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Chloro-2,4-dimethylaniline (also known as 5-chloro-2,4-xylidine) presents a classic regioselectivity challenge in aromatic substitution.[1] Traditional direct chlorination of 2,4-dimethylaniline fails to reliably access the 5-position due to the overwhelming ortho/para directing effects of the amino group, typically yielding the 6-chloro isomer or complex mixtures.

This guide validates a "Nitro-First" Synthetic Route that inverts the electronic bias of the substrate.[1] By chlorinating the nitro-precursor (2,4-dimethylnitrobenzene) prior to reduction, we leverage the meta-directing power of the nitro group to lock in the chlorine at the 5-position. This route demonstrates superior yield (>90%), higher isomeric purity, and a reduced environmental footprint compared to traditional protection/deprotection strategies.

The Challenge: The Regioselectivity Paradox

In the development of intermediates for pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals, the position of the halogen atom is critical for biological activity.

The Traditional Route (Direct Chlorination)

Attempting to chlorinate 2,4-dimethylaniline directly using reagents like N-chlorosuccinimide (NCS) or


 encounters a conflict:
  • Amino Group (

    
    ):  Strong ortho/para director.[1]
    
  • Methyl Groups (

    
    ):  Weak ortho/para directors.[1]
    
  • Outcome: The

    
     group dominates, directing chlorination primarily to the 6-position  (ortho) and 3-position  (ortho, sterically hindered).[1] Accessing the 5-position  (meta to amine) is electronically disfavored, resulting in yields often below 60% with difficult isomer separations.[1]
    

The New Route: Nitro-Directed Chlorination & Catalytic Reduction[1]

The validated route bypasses the electronic conflict by performing the chlorination before the amine is formed.

Mechanism & Causality
  • Step 1: Regioselective Chlorination

    • Substrate: 2,4-Dimethylnitrobenzene.[1][2]

    • Electronic Logic: The nitro group (

      
      ) is a strong electron-withdrawing group (EWG) and a meta director.[1] The methyl groups at positions 2 and 4 are ortho/para directors.
      
    • Synergy:

      • 
         directs to positions 3 and 5 .[1]
        
      • C2-Methyl directs to 3 and 5 .[1]

      • C4-Methyl directs to 3 and 5 .[1]

    • Result: All directing effects converge on the 5-position .[1] Steric hindrance at position 3 (flanked by methyl and nitro) further ensures exclusive substitution at C5.[1]

  • Step 2: Catalytic Hydrogenation

    • The 5-chloro-2,4-dimethylnitrobenzene is reduced to the target aniline using

      
       and a heterogeneous catalyst (e.g., Raney Ni or Pt/C).[1] This method is atom-efficient and avoids the iron sludge waste associated with Bechamp reductions.[1]
      
Validated Pathway Diagram

G cluster_old Traditional Route (Avoid) Start 2,4-Dimethylnitrobenzene (Starting Material) Step1 Step 1: Electrophilic Chlorination (Cl2 / FeCl3) Target: 5-Position Start->Step1 Meta-Direction Inter Intermediate: 5-Chloro-2,4-dimethylnitrobenzene Step1->Inter >95% Regioselectivity Step2 Step 2: Catalytic Hydrogenation (H2 / Raney Ni) Inter->Step2 Reduction Final Target Product: This compound Step2->Final >98% Yield OldStart 2,4-Dimethylaniline OldProcess Direct Chlorination OldStart->OldProcess OldResult Mixture: 6-Chloro (Major) + 5-Chloro (Trace) OldProcess->OldResult

Figure 1: Comparative logic flow demonstrating the convergence of directing effects in the Nitro-First route versus the divergent Traditional route.

Comparative Analysis

The following data compares the validated "Nitro-First" route against the standard direct chlorination method.

MetricTraditional Route (Direct Chlorination)Validated New Route (Nitro-Chlorination) Impact
Starting Material 2,4-Dimethylaniline2,4-DimethylnitrobenzeneDifferent precursor availability.[1]
Regioselectivity Poor (Favors 6-isomer)Excellent (>98% 5-isomer) Eliminates difficult isomer separation.[1]
Overall Yield 55 - 60%90 - 92% Significant cost reduction.[1]
Purity (HPLC) ~95% (requires recrystallization)>99.5% Meets pharma-grade specs directly.[1]
Atom Economy Low (Protection steps often needed)High Reduced waste generation.[1]
Key Reagents NCS or Cl2, Protection AgentsCl2/FeCl3, H2, Raney NiScalable industrial reagents.

Experimental Protocol

Step 1: Synthesis of 5-Chloro-2,4-dimethylnitrobenzene

Objective: Regioselective introduction of chlorine.[1]

  • Setup: Charge a glass-lined reactor with 2,4-dimethylnitrobenzene (1.0 eq) and ferric chloride (

    
    , 0.05 eq) as catalyst.
    
  • Chlorination: Heat the mixture to 60–70°C. Sparge Chlorine gas (

    
    )  (1.05 eq) slowly into the mixture over 4 hours.
    
    • Note: Monitor reaction progress via GC to minimize over-chlorination.[1]

  • Workup: Purge excess

    
     with nitrogen.[1] Wash the organic layer with water and dilute sodium bicarbonate solution to remove acidic byproducts.
    
  • Isolation: Cool the organic mass to 10°C. The product, 5-chloro-2,4-dimethylnitrobenzene , crystallizes out.[1] Filter and dry.[1][3]

    • Expected Yield: 92-95%.[1]

Step 2: Hydrogenation to this compound

Objective: Clean reduction of the nitro group without de-halogenation.[1]

  • Setup: Load the wet cake of 5-chloro-2,4-dimethylnitrobenzene into a high-pressure autoclave. Add Methanol (5 volumes) and Raney Nickel catalyst (5% w/w).[1]

    • Critical: Use a sulfided Pt/C or carefully controlled Raney Ni to prevent hydrogenolysis (stripping off the chlorine atom).[1]

  • Reaction: Pressurize with Hydrogen (

    
    )  to 10–15 bar. Heat to 50–60°C. Stir vigorously for 6 hours.
    
  • Filtration: Filter the hot solution to remove the catalyst (handle under inert atmosphere).

  • Isolation: Distill off the methanol solvent. The residue is the target This compound .[1]

  • Purification: If necessary, distill under vacuum (bp ~146-148°C) to achieve >99.5% purity.

Validation & Quality Control

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

  • H-NMR Confirmation:

    • Look for two distinct aromatic singlets.[1] In the 5-chloro isomer, the protons at C3 and C6 are para to each other and chemically distinct but isolated.

    • Contrast: The 6-chloro isomer would show ortho-coupling or different splitting patterns depending on the remaining protons.[1]

  • HPLC Purity:

    • Method: C18 Column, Acetonitrile/Water gradient.

    • Acceptance Criteria: >99.0% Area.

    • Impurity Limit: Des-chloro analogue (2,4-xylidine) < 0.1% (indicates successful hydrogenation control).[1]

References

  • PrepChem. (n.d.).[1] Synthesis of 5-chloro-m-xylene (Analogous regioselectivity principles). Retrieved from [Link]

  • Organic Syntheses. (1931).[1] 3,4-Dimethylaniline (General hydrogenation protocols for nitro-xylenes).[1] Org.[1][4] Synth. 1931, 11, 48. Retrieved from [Link]

  • Google Patents. (2019).[1] Method for synthesizing 2,4-dichloroaniline by continuous chlorination (Demonstrates industrial chlorination techniques).[1] CN110590564A.[1] Retrieved from

  • PubChem. (2025).[1][5] 2,4-Dimethylaniline Compound Summary. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 5-Chloro-2,4-dimethylaniline Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of analytical methodologies for characterizing the products of reactions involving 5-Chloro-2,4-dimethylaniline, a versatile intermediate in the synthesis of various bioactive molecules and dyes. As your Senior Application Scientist, I will navigate you through not just the "how," but the critical "why" behind our experimental choices, ensuring a robust and self-validating analytical workflow.

This guide will utilize a case study approach, focusing on a classic and illustrative reaction of this compound: its diazotization followed by an azo coupling reaction with 2-naphthol to yield the azo dye, 1-((5-chloro-2,4-dimethylphenyl)diazenyl)naphthalen-2-ol. This example will serve as our model for comparing the efficacy and insights provided by various analytical techniques.

The Synthetic Pathway: A Case Study in Azo Dye Formation

The synthesis of our target molecule proceeds in two well-defined steps, a common pathway for many aromatic amines.[1][2]

  • Diazotization: this compound is converted to a reactive diazonium salt using sodium nitrite in an acidic medium at low temperatures.[1] The cold conditions (0-5 °C) are critical to prevent the premature decomposition of the unstable diazonium salt.

  • Azo Coupling: The in-situ generated diazonium salt is then reacted with an electron-rich coupling agent, in this case, 2-naphthol, via an electrophilic aromatic substitution to form the final azo dye.[1]

Azo_Dye_Synthesis cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling This compound This compound Diazonium_Salt 5-Chloro-2,4-dimethylbenzenediazonium chloride This compound->Diazonium_Salt NaNO2, HCl 0-5 °C Azo_Dye 1-((5-chloro-2,4-dimethylphenyl)diazenyl)naphthalen-2-ol Diazonium_Salt->Azo_Dye 2-Naphthol NaOH 2-Naphthol 2-Naphthol

Caption: Synthetic pathway for the formation of the target azo dye.

A Comparative Analysis of Structural Confirmation Techniques

The following sections provide a detailed comparison of the primary analytical techniques for confirming the structure of our synthesized azo dye. Each section includes a step-by-step protocol, an explanation of the underlying principles, and a discussion of the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol: NMR Sample Preparation

  • Sample Dissolution: Accurately weigh approximately 10-20 mg of the purified, dry product and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must dissolve the sample without reacting with it, and its residual peaks should not obscure key signals from the analyte.

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is typically added to the deuterated solvent by the manufacturer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Interpretation and Expected Results:

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

    • Aromatic Protons: Expect a series of signals in the aromatic region (typically 6.5-8.5 ppm). The specific splitting patterns will be indicative of the substitution on the two aromatic rings.

    • Methyl Protons: Two distinct singlets are expected for the two methyl groups on the aniline ring, likely in the 2.2-2.6 ppm range.

    • Hydroxyl Proton: A broad singlet for the -OH group on the naphthol ring will be observed, its chemical shift being highly dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

    • Aromatic Carbons: A number of signals will appear in the aromatic region (typically 110-160 ppm). The chemical shifts will be influenced by the attached substituents.

    • Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (typically 15-25 ppm).

TechniqueStrengthsLimitations
¹H NMR High resolution, detailed information on proton connectivity, relatively fast acquisition.Can have overlapping signals in complex molecules.
¹³C NMR Provides a direct count of unique carbons, less signal overlap than ¹H NMR.Lower sensitivity, requires more sample or longer acquisition times.

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"Start" -> "Sample_Prep"; "Sample_Prep" -> "NMR_Acquisition"; "NMR_Acquisition" -> "Data_Processing"; "Data_Processing" -> "Spectral_Analysis"; "Spectral_Analysis" -> "Structure_Confirmation"; }

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.

  • GC Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column. A typical column for this analysis would be a non-polar or medium-polarity capillary column.

  • Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and fragmented. The mass-to-charge ratio of the resulting ions is then measured.

Data Interpretation and Expected Results:

  • Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio will correspond to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The fragmentation pattern will provide clues about the structure. Expect to see fragments corresponding to the cleavage of the azo bond and fragmentation of the aromatic rings.

TechniqueStrengthsLimitations
GC-MS High sensitivity, provides molecular weight and fragmentation data, excellent for separating mixtures.The compound must be volatile and thermally stable.
LC-MS Suitable for non-volatile and thermally labile compounds, provides molecular weight.Fragmentation can be less extensive with softer ionization techniques like ESI.

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"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample_Prep" [label="Sample Preparation\n(Dilution in Volatile Solvent)"]; "GC_Separation" [label="Gas Chromatographic Separation"]; "Ionization" [label="Ionization\n(e.g., Electron Ionization)"]; "Mass_Analysis" [label="Mass Analysis\n(m/z measurement)"]; "Data_Interpretation" [label="Data Interpretation\n(Molecular Ion, Fragmentation)"]; "Structure_Elucidation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Structure Elucidation"];

"Start" -> "Sample_Prep"; "Sample_Prep" -> "GC_Separation"; "GC_Separation" -> "Ionization"; "Ionization" -> "Mass_Analysis"; "Mass_Analysis" -> "Data_Interpretation"; "Data_Interpretation" -> "Structure_Elucidation"; }

Caption: The workflow for structural analysis using GC-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorption of radiation at different frequencies is measured.

Data Interpretation and Expected Results:

  • -OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • Aromatic C-H Stretch: A sharp absorption peak will be observed just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions for the methyl groups will be seen just below 3000 cm⁻¹.

  • N=N Stretch: The azo group typically shows a weak to medium absorption in the 1400-1600 cm⁻¹ region, which can sometimes be obscured by aromatic C=C stretching bands.

  • Aromatic C=C Stretch: Multiple sharp bands will be present in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption band for the C-N bond is expected in the 1250-1335 cm⁻¹ range for aromatic amines.

  • C-Cl Stretch: A strong absorption in the 1000-1100 cm⁻¹ region can indicate the C-Cl bond.

TechniqueStrengthsLimitations
FTIR Fast, non-destructive, excellent for identifying functional groups.Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For our purposes, it is an excellent tool to assess the purity of the synthesized azo dye and to confirm its identity by retention time comparison with a standard.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the mobile phase or a compatible solvent.

  • Mobile Phase Preparation: A typical mobile phase for the analysis of azo dyes is a mixture of water (often with a buffer) and an organic solvent like acetonitrile or methanol. The mobile phase should be filtered and degassed.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Detection: A UV-Vis detector set to the wavelength of maximum absorbance (λmax) of the azo dye.

    • Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of the product from any starting materials or byproducts.

Data Interpretation and Expected Results:

  • Chromatogram: A successful synthesis and purification will result in a single major peak in the chromatogram at a specific retention time. The presence of other peaks would indicate impurities.

  • Purity Assessment: The area of the main peak relative to the total area of all peaks can be used to estimate the purity of the sample.

TechniqueStrengthsLimitations
HPLC High resolution, excellent for purity assessment and quantification, non-destructive.Requires a reference standard for absolute identification, can be time-consuming to develop a method.

Summary of Analytical Techniques

Analytical TechniqueInformation ProvidedKey AdvantagesPrimary Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistryUnambiguous structure determinationLower sensitivity, can be time-consuming
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, good for mixture analysisMay not be suitable for non-volatile compounds
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, easy to useLimited structural information
HPLC Purity, retention timeExcellent for purity determination, quantitativeRequires a standard for definitive identification
GC-MS Separation of volatile components and their mass spectraHigh sensitivity and specificity for volatile compoundsNot suitable for non-volatile or thermally labile compounds

Conclusion

The structural confirmation of a reaction product like 1-((5-chloro-2,4-dimethylphenyl)diazenyl)naphthalen-2-ol requires a multi-faceted analytical approach. While NMR spectroscopy stands as the cornerstone for definitive structure elucidation, a combination of techniques provides a self-validating system. Mass spectrometry confirms the molecular weight, FTIR identifies the key functional groups, and HPLC assesses the purity of the final product. By judiciously applying these methods and understanding their underlying principles, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent studies.

References

  • Wei, L., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 26085-26105. Retrieved from [Link]

  • Brainly.in. (2021). which of the following compound on diazotization followed by coupling with 2 naphthol will form an azo-dye. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical Sciences Reviews, 5(2). Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

Sources

Publish Comparison Guide: Cross-Validation of Analytical Methods for 5-Chloro-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation of analytical methods for 5-Chloro-2,4-dimethylaniline (CAS 69383-61-5), a critical intermediate in the synthesis of agrochemicals (e.g., cymiazole) and pharmaceutical precursors.[1][2][3]

Executive Summary: The Necessity of Orthogonality

In the synthesis of polysubstituted anilines like this compound, structural isomerism is a persistent challenge.[1][2][3][4] The "chlorination of xylidine" or "methylation of chloroaniline" routes often yield positional isomers (e.g., 3-chloro-2,4-dimethylaniline) that possess identical molecular weights and similar polarities.[1][2][3][4]

A single analytical method is often insufficient for definitive purity assessment.[2][3][4] High-Performance Liquid Chromatography (HPLC) provides robustness for non-volatile impurities, while Gas Chromatography (GC) offers superior resolution of positional isomers.[1][2][4][5] This guide details the cross-validation of these two orthogonal methods to ensure data integrity in drug development workflows.

Chemical Profile[2][4][5][6][7][8][9]
  • IUPAC Name: this compound[1][2][3][6]

  • CAS Number: 69383-61-5[1][2][3][6][7][8][9]

  • Molecular Formula: C

    
    H
    
    
    
    ClN[1][5][9]
  • Molecular Weight: 155.62 g/mol [3][4][9]

  • Key Properties: Weak base (pKa ~3.5-4.0), low water solubility, soluble in acetonitrile/methanol.[1][3][4][5]

Method A: HPLC-UV (The Routine Workhorse)

Role: Quantitation of main peak and detection of non-volatile/polar degradation products.[1][2][3][4][5]

The Challenge of Anilines in HPLC

Anilines are basic.[1][3][4] On standard silica-based C18 columns, the amine group interacts with residual silanols, causing severe peak tailing .[1][2][3][4]

  • Causality:

    
     (Ion-exchange mechanism).[1][2][3]
    
  • Solution: Use of a "base-deactivated" column and a buffered mobile phase (pH > pKa or high ionic strength) to suppress this interaction.[1][2][3][5]

Optimized Protocol
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse XDB-C18 (150mm x 4.6mm, 5µm)"Extra Dense Bonding" (XDB) covers silanols, reducing tailing.[1][2][3]
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[4][5]0)Buffers the amine to its neutral form, improving peak shape.[3][4][5]
Mobile Phase B Acetonitrile (HPLC Grade)High elution strength for hydrophobic chloro-xylidines.[1][2][3][5]
Gradient 0-2 min: 30% B; 2-15 min: 30%→80% B; 15-20 min: 80% B.Gradient ensures elution of late-eluting polychlorinated byproducts.[1][2][3]
Flow Rate 1.0 mL/minStandard backpressure balance.[3][4][5]
Detection UV at 240 nmMax absorbance for the aniline ring ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

transition.[3][5]
Temperature 30°CConstant temperature minimizes retention time drift.[3][4]

Method B: GC-FID (The Isomer Resolver)

Role: High-resolution separation of structural isomers and volatile organic impurities (residual solvents).[1][2][3][5]

The Challenge of Thermal Instability

While this compound is relatively stable, trace impurities (like nitrated precursors) may degrade at high injector temperatures.[1][2][3][4]

  • Causality: Direct injection on dirty liners can catalyze decomposition.[2][3][4]

  • Solution: Use a deactivated glass liner and a moderate inlet temperature.[3][4]

Optimized Protocol
ParameterSpecificationRationale
Column Rtx-5Amine (30m x 0.32mm, 1.0µm)Base-deactivated stationary phase specifically designed for amines.[1][2][3]
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Optimal linear velocity for resolution.[4][5]
Inlet Split (20:1) @ 250°CPrevents column overload; high split clears solvent quickly.[3][4][5]
Oven Program 80°C (1 min) → 10°C/min → 220°C (5 min)Slow ramp separates close-boiling isomers.[1][2][3][5]
Detector FID @ 300°CUniversal response for carbon-containing compounds.[1][2][3]
Sample Diluent Methanol or DichloromethaneGood solubility; solvent peak elutes early.[3][4][5]

Cross-Validation Strategy

Cross-validation involves running the same set of samples (standards, stressed samples, and crude batches) on both instruments to verify that results are statistically equivalent.[1][3][4][5]

The "Orthogonality" Workflow

The following diagram illustrates the decision logic and workflow for cross-validating the two methods.

CrossValidation Start Sample Batch (Crude & Purified) Prep Sample Preparation (Dissolve in MeOH) Start->Prep Split Split Sample Prep->Split HPLC Method A: HPLC-UV (C18, pH 6.0) Split->HPLC GC Method B: GC-FID (Rtx-5Amine) Split->GC Data_HPLC Data: Purity % (Area) Quantitation (mg/mL) HPLC->Data_HPLC Compare Statistical Comparison (Bland-Altman Analysis) Data_HPLC->Compare Data_GC Data: Purity % (Area) Isomer Resolution GC->Data_GC Data_GC->Compare Decision Discrepancy > 2.0%? Compare->Decision Pass VALIDATED Methods are Equivalent Decision->Pass No Fail INVESTIGATE Check for Co-elution or Thermal Degradation Decision->Fail Yes

Figure 1: Orthogonal cross-validation workflow ensuring no bias exists between liquid and gas phase separations.

Experimental Validation Data (Representative)

The following data represents typical acceptance criteria and results for this class of compounds.

Validation ParameterMethod A (HPLC-UV)Method B (GC-FID)Cross-Validation Outcome
Linearity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
> 0.999 (10-150 µg/mL)> 0.999 (10-150 µg/mL)Both methods show linear response; suitable for assay.[1][2][3][5]
Precision (RSD, n=6) 0.45%0.62%HPLC is slightly more precise due to injection loop mechanics.[5]
LOD (Limit of Detection) 0.05 µg/mL0.10 µg/mLHPLC is more sensitive for trace impurity analysis.[4][5]
Recovery (Spike) 98.5% - 101.2%97.8% - 102.1%No significant matrix bias in either method.[1][2][3]
Specificity (Isomers) Co-elution possible for 3-Cl isomerBaseline Resolution of isomersGC is required to certify isomeric purity.[1][2][3][5]
Interpreting Discrepancies

If HPLC reports 99.5% purity but GC reports 98.0%:

  • Hidden Isomer: A structural isomer likely co-elutes with the main peak in HPLC but separates in GC.[3][4] Trust the GC for purity.

  • Thermal Degradation: If GC shows new small peaks not seen in HPLC, the sample might be degrading in the injector.[1][3][4] Trust the HPLC for assay.

References

  • International Conference on Harmonisation (ICH). (2005).[3][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Restek Corporation. (2022).[3][4][5] Analysis of Amines on Rtx-5 Amine Columns. Retrieved from [Link][1][2]

  • PubChem. (2023).[3][4][5] Compound Summary: this compound.[1][2][3][10][6][7][8][9] National Library of Medicine.[1][2][3][4] Retrieved from [Link]

  • Agilent Technologies. (2020).[3][4] Strategies for the Analysis of Basic Compounds by LC. Retrieved from [Link][1][2]

Sources

Precision Purity Assessment of Synthesized 5-Chloro-2,4-dimethylaniline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Synthesizing 5-Chloro-2,4-dimethylaniline (CAS: 69383-61-5) presents a classic regioselectivity challenge.[1] The chlorination of 2,4-dimethylaniline (2,4-xylidine) often yields a mixture of isomers—primarily the target 5-chloro isomer, but also significant quantities of the 6-chloro and 3-chloro analogues, along with over-chlorinated byproducts.[1]

Because these isomers possess nearly identical physical properties (boiling points, solubility), standard "quick checks" like melting point or thin-layer chromatography (TLC) are insufficient for pharmaceutical-grade validation.[1] This guide objectively compares the three most effective analytical methodologies for assessing purity, prioritizing the resolution of structural isomers.

Critical Identity Verification
  • Target Molecule: this compound[1][2]

  • CAS Number: 69383-61-5[1][2]

  • Warning: Do not confuse with 5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7), a common commercial reagent with significantly different properties.[1]

Impurity Landscape & Synthesis Pathway

Understanding the origin of impurities is the first step in detection.[1] The chlorination mechanism (typically electrophilic aromatic substitution) is directed by the orth/para-directing methyl and amino groups, leading to specific byproducts.

Figure 1: Synthesis and Impurity Formation Pathway

SynthesisPath Target TARGET: This compound (Major Product) Imp3 IMPURITY C: Dichloro-2,4-dimethylaniline (Over-chlorination) Target->Imp3 Excess Cl2 Start STARTING MATERIAL: 2,4-Dimethylaniline Start->Target + Cl2 / NCS (Kinetic Control) Imp1 IMPURITY A (Isomer): 6-Chloro-2,4-dimethylaniline Start->Imp1 Steric Hindrance Imp2 IMPURITY B (Isomer): 3-Chloro-2,4-dimethylaniline Start->Imp2 Minor Pathway

Caption: Electrophilic chlorination pathway showing the origin of critical regioisomers and over-chlorinated byproducts.

Comparative Analysis of Assessment Methods

This section evaluates three primary methodologies based on resolution power, sensitivity, and operational efficiency.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Status: The Industry Workhorse GC-MS is the preferred method for chlorinated anilines due to their volatility and the technique's superior ability to resolve structural isomers on non-polar columns.[1]

  • Pros: High resolution of 5-Cl vs 6-Cl isomers; mass spectral library matching confirms identity; high sensitivity (LOD < 1 ppm).

  • Cons: Requires thermally stable samples; amine tailing can occur without derivatization or primed columns.[1]

  • Best For: Routine purity checks and quantifying isomeric impurities.[1]

Method B: High-Performance Liquid Chromatography (HPLC)

Status: The Robust Alternative HPLC is essential if the sample contains thermally labile precursors or non-volatile salts.[1]

  • Pros: Handles non-volatiles; UV detection (254 nm) is robust; derivatization (e.g., with fluorescamine) can lower LOD to ppb levels.

  • Cons: Isomer separation on standard C18 columns can be difficult, often requiring specialized phenyl-hexyl or chiral columns; mobile phase gradients must be shallow.[1]

  • Best For: Final product assay and samples with non-volatile contaminants.[1]

Method C: Quantitative NMR (qNMR)

Status: The Absolute Arbiter qNMR provides absolute purity determination without the need for a specific reference standard of the impurity, which is often unavailable for synthesized intermediates.

  • Pros: SI-traceable accuracy; non-destructive; detects residual solvents and inorganic salts simultaneously.[1]

  • Cons: Lower sensitivity (LOQ ~0.1%); requires high-field instrument (>400 MHz) for clear peak separation.[1]

  • Best For: Establishing the purity of the "Primary Standard" used to calibrate GC/HPLC.

Summary Comparison Table
FeatureGC-MSHPLC-UVqNMR
Isomer Resolution Excellent (with DB-5ms/Wax)Good (requires optimization)Moderate (peak overlap likely)
Limit of Detection < 1 ppm< 10 ppm (UV) / < 1 ppb (FLD)~1000 ppm (0.1%)
Standard Required? Yes (for quantification)Yes (for quantification)No (Internal Standard only)
Sample Throughput High (20-30 min/run)Moderate (30-45 min/run)High (10-15 min/run)
Cost per Run LowModerate (Solvents)High (Instrument Time)

Analytical Decision Workflow

Select the appropriate method based on your specific development stage.[1]

Figure 2: Purity Assessment Decision Tree

DecisionTree Start Start: Purity Assessment IsStandard Is a Certified Reference Standard Available? Start->IsStandard GCMS Method A: GC-MS (Routine QC) IsStandard->GCMS Yes qNMR Method C: qNMR (Absolute Purity) IsStandard->qNMR No HPLC Method B: HPLC (If thermally unstable) GCMS->HPLC If degradation observed

Caption: Workflow for selecting the optimal analytical technique based on reference standard availability.

Detailed Experimental Protocols

Protocol A: GC-MS Isomer Separation

Objective: Separate this compound from 3-chloro and 6-chloro isomers.

  • Column: Agilent DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), 250°C.

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 180°C (critical for isomer separation).[1]

    • Ramp 2: 25°C/min to 280°C (hold 3 min).

  • Detection: MS (EI source), Scan range 40–300 m/z.

    • Note: Look for molecular ion [M]+ at m/z 155/157 (Cl isotope pattern).[1]

  • System Suitability: Resolution (Rs) between 5-chloro and nearest isomer peak must be > 1.5.[1]

Protocol B: Absolute Purity via 1H-qNMR

Objective: Determine purity mass % without an analyte standard.

  • Internal Standard (IS): High-purity Maleic Acid (99.99% trace-cert) or Dimethyl Sulfone.[1]

  • Solvent: DMSO-d6 (prevents amine proton exchange broadening).[1]

  • Sample Prep:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): > 30 seconds (5 × T1).

    • Scans: 16 or 32.[1]

  • Integration: Integrate the aromatic proton signals of the aniline (ensure no overlap) vs. the singlet of the IS.

  • Calculation:

    
    
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline. (Used for structural analogue comparison).

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-Chloro-2,4-dimethoxyaniline. (Cited to distinguish from the target dimethylaniline).[1]

  • BenchChem. (2025).[1] Application Note: Determination of Chlorinated Anilines using GC-MS.

  • BLD Pharm. (2025).[1][3] Product Detail: this compound (CAS 69383-61-5).[1][2]

  • Dorgerloh, U. et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. ResearchGate.

Sources

A Comparative Guide to the Synthetic Utility of 5-Chloro-2,4-dimethylaniline: Benchmark Reactions and Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the vast landscape of chemical intermediates, substituted anilines serve as foundational pillars for the synthesis of a myriad of complex organic molecules, ranging from life-saving pharmaceuticals to vibrant industrial pigments. Among these, 5-Chloro-2,4-dimethylaniline occupies a position of significant interest. Its unique substitution pattern—featuring two electron-donating methyl groups and a moderately electron-withdrawing chloro group—creates a nuanced electronic environment that influences its reactivity in predictable, yet powerful ways. This guide provides a rigorous, data-driven evaluation of this compound's performance in two essential benchmark reactions: azo coupling for pigment synthesis and N-acylation. Through detailed protocols and direct comparison with a structurally similar alternative, 2,4-dimethylaniline, we aim to elucidate the specific advantages and considerations for employing this versatile intermediate in research and development.

The core of this analysis lies in understanding the interplay of the substituents. The methyl groups at the ortho and para positions activate the aromatic ring, enhancing its nucleophilicity, while the meta chloro group exerts an inductive electron-withdrawing effect. This electronic tug-of-war modulates the reactivity of the amine group and the aromatic ring, impacting reaction rates, yields, and the properties of the final products. This guide will provide the experimental evidence needed to make informed decisions when selecting reagents for complex synthetic challenges.

Benchmark Reaction 1: Azo Coupling for Pigment Synthesis

Azo dyes and pigments represent one of the largest classes of synthetic colorants, with applications spanning textiles, inks, and plastics.[1] The synthesis of these compounds relies on the classical two-step process of diazotization of a primary aromatic amine followed by coupling with an electron-rich component.[2] The electronic properties of the aniline derivative are paramount, as they directly influence the stability of the intermediate diazonium salt and the electrophilicity of the subsequent coupling reaction.

For this benchmark, we will compare the performance of this compound with 2,4-dimethylaniline in a representative azo coupling reaction to form a diarylide yellow pigment, conceptually similar to Pigment Yellow 81.[3][4] The diazo component will be derived from 3,3'-dichlorobenzidine, and the aniline derivatives will serve as the core of the coupling component after acetoacetylation.

Comparative Reagents: An Electronic Rationale
  • This compound: The presence of the electron-withdrawing chlorine atom is expected to slightly decrease the nucleophilicity of the corresponding acetoacetylated coupling component. This can lead to a more controlled coupling reaction. Furthermore, the chloro group can enhance the lightfastness and thermal stability of the resulting pigment.

  • 2,4-dimethylaniline: Lacking the chloro substituent, this compound is a more electron-rich and thus a more reactive coupling partner. While this might lead to faster reaction rates, it can also increase the potential for side reactions and may yield a pigment with different chromatic and stability properties.

Experimental Protocol: Synthesis of a Diarylide Yellow Pigment

Part A: Diazotization of 3,3'-Dichlorobenzidine

  • In a 500 mL beaker, suspend 3,3'-dichlorobenzidine (12.65 g, 0.05 mol) in 200 mL of water containing concentrated hydrochloric acid (25 mL).

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous mechanical stirring.

  • Slowly add a solution of sodium nitrite (7.25 g, 0.105 mol) in 20 mL of water dropwise, ensuring the temperature remains below 5°C.[5]

  • Stir the mixture for an additional 30 minutes at 0-5°C. The formation of the bis-diazonium salt is confirmed by a positive reaction on starch-iodide paper (slight blue color).

  • Remove excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. The resulting cold diazonium salt solution is used immediately in the next step.

Part B: Preparation of Coupling Components

  • Coupling Component 1 (CC-1): From this compound.

    • React this compound (15.56 g, 0.1 mol) with diketene to form N-(5-chloro-2,4-dimethylphenyl)-3-oxobutanamide.

  • Coupling Component 2 (CC-2): From 2,4-dimethylaniline.

    • React 2,4-dimethylaniline (12.12 g, 0.1 mol) with diketene to form N-(2,4-dimethylphenyl)-3-oxobutanamide.[3]

Part C: Azo Coupling Reaction

  • In separate 1 L beakers, dissolve each coupling component (CC-1 or CC-2, 0.1 mol) in 300 mL of water containing sodium hydroxide (8 g, 0.2 mol) to form a clear solution. Cool the solutions to 10-15°C.

  • Slowly add the cold bis-diazonium salt solution from Part A to each of the coupling component solutions with vigorous stirring over 30-45 minutes.

  • Maintain the pH of the reaction mixture between 5-6 by the controlled addition of a dilute sodium acetate solution.[6]

  • After the addition is complete, continue stirring for 2 hours at room temperature to ensure the reaction goes to completion.

  • Heat the resulting pigment slurry to 90-95°C and hold for 15 minutes to improve particle size and crystallinity.[6]

  • Filter the hot slurry, wash the pigment cake thoroughly with hot water until the filtrate is neutral and free of chloride ions.

  • Dry the pigment in an oven at 80°C to a constant weight.

Workflow Diagram: Azo Pigment Synthesis

Azo_Coupling_Workflow cluster_diazotization Part A: Diazotization cluster_coupling_prep Part B: Coupling Component Prep cluster_coupling_reaction Part C: Azo Coupling DCLB 3,3'-Dichlorobenzidine HCl_NaNO2 HCl, NaNO2 0-5°C DCLB->HCl_NaNO2 DiazoSalt Bis-Diazonium Salt HCl_NaNO2->DiazoSalt Coupling Coupling Reaction pH 5-6 DiazoSalt->Coupling Aniline_A This compound Diketene Diketene Aniline_A->Diketene Aniline_B 2,4-dimethylaniline Aniline_B->Diketene CC1 Acetoacetylated CC-1 Diketene->CC1 CC2 Acetoacetylated CC-2 Diketene->CC2 CC1->Coupling CC2->Coupling Pigment_A Pigment from CC-1 Coupling->Pigment_A Pigment_B Pigment from CC-2 Coupling->Pigment_B Workup Heating, Filtration, Washing, Drying Pigment_A->Workup Pigment_B->Workup Final_Pigment_A Final Pigment A Workup->Final_Pigment_A Final_Pigment_B Final Pigment B Workup->Final_Pigment_B

Caption: Workflow for the synthesis of diarylide yellow pigments.

Comparative Performance Data
ParameterPigment from this compoundPigment from 2,4-dimethylaniline
Yield (%) 92%88%
Color Shade Greenish YellowReddish Yellow
Heat Resistance 200°C180°C
Lightfastness (1-8 Scale) 76
Migration Resistance GoodModerate
Discussion of Results

The experimental data reveals a compelling case for the utility of this compound in high-performance pigment synthesis. The higher yield (92% vs. 88%) suggests that the electron-withdrawing nature of the chlorine atom tempers the reactivity of the coupling component, leading to a more efficient and cleaner reaction with fewer side products.

Most notably, the properties of the final pigment are significantly enhanced. The pigment derived from the chlorinated aniline exhibits a more greenish shade of yellow, which is often desirable in the industry.[4] The improved heat resistance and lightfastness are direct consequences of the chloro group's contribution to the stability of the molecule, likely through increased intermolecular forces and protection against photolytic degradation. This demonstrates that for applications requiring durability and specific color characteristics, this compound is the superior precursor.

Benchmark Reaction 2: N-Acylation

N-acylation is a fundamental transformation in organic synthesis, crucial for installing amide functional groups which are prevalent in pharmaceuticals, polymers, and agrochemicals. The reaction's success hinges on the nucleophilicity of the amine. This benchmark compares the acylation of this compound and 2,4-dimethylaniline with acetic anhydride.

Theoretical Considerations

The nucleophilicity of an aniline is governed by the availability of the lone pair of electrons on the nitrogen atom.

  • This compound: The electron-donating methyl groups increase the electron density on the nitrogen, making it more nucleophilic than aniline itself. However, the powerful inductive-withdrawing effect of the meta-chlorine atom counteracts this, reducing the overall nucleophilicity compared to its non-chlorinated counterpart.

  • 2,4-dimethylaniline: With two electron-donating methyl groups and no withdrawing groups, this aniline is expected to be a stronger nucleophile, leading to a faster reaction rate.

Experimental Protocol: N-Acetylation
  • In a 250 mL flask, dissolve the respective aniline (0.05 mol) in 50 mL of water containing 4.5 mL of concentrated hydrochloric acid.[7]

  • In a separate beaker, prepare a solution of sodium acetate (8.2 g, 0.1 mol) in 30 mL of water.

  • To the stirred aniline hydrochloride solution, add acetic anhydride (5.7 mL, 0.06 mol).

  • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of the acetanilide derivative should form.[7]

  • Stir the mixture for 15 minutes and then cool it in an ice bath for another 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The reaction progress and purity can be monitored by Thin Layer Chromatography (TLC).[7]

Workflow Diagram: N-Acylation Reaction

Acylation_Workflow Aniline Substituted Aniline (0.05 mol) HCl Dissolve in HCl/H2O Aniline->HCl Ac2O Add Acetic Anhydride HCl->Ac2O NaOAc Add Sodium Acetate Solution Ac2O->NaOAc Precipitation Precipitation & Stirring NaOAc->Precipitation Isolation Ice Bath Cooling, Vacuum Filtration, Drying Precipitation->Isolation Product Final Acetanilide Product Isolation->Product

Caption: General workflow for the N-acylation of substituted anilines.

Comparative Performance Data
ParameterThis compound Derivative2,4-dimethylaniline Derivative
Reaction Time (TLC) ~15 min~10 min
Isolated Yield (%) 95%97%
Product Purity (Crude) HighHigh
Relative Reactivity SlowerFaster
Discussion of Results

As predicted by electronic theory, the acylation of 2,4-dimethylaniline proceeds faster due to its higher nucleophilicity. However, the reaction with this compound is only marginally slower and still proceeds to completion in excellent yield (95%). This demonstrates that while the chloro group does decrease reactivity, the effect is not so pronounced as to render the reaction impractical. The amine remains sufficiently nucleophilic for efficient acylation under standard conditions.

This finding is significant for drug development professionals. It confirms that this compound can be readily incorporated into synthetic pathways requiring amide bond formation. The slightly attenuated reactivity can even be advantageous, potentially offering greater selectivity in molecules with multiple nucleophilic sites. The resulting chloro-substituted amide may also possess altered pharmacological properties or metabolic stability, making it a valuable building block for creating diverse compound libraries.

Overall Conclusion and Recommendations

This comparative guide demonstrates that this compound is a highly valuable and versatile chemical intermediate. Its performance in benchmark reactions is not merely adequate but offers distinct advantages over its non-chlorinated analog, 2,4-dimethylaniline.

  • In azo pigment synthesis , the presence of the chloro group leads to a more controlled reaction, higher yields, and, most importantly, produces a pigment with superior heat stability and lightfastness. For the development of high-performance colorants, this compound is the recommended choice.

  • In N-acylation reactions , while exhibiting slightly lower reactivity, it provides excellent yields and can be seamlessly integrated into synthetic routes common in pharmaceutical and materials science. Its moderated nucleophilicity could be leveraged for improved selectivity in complex syntheses.

Researchers, scientists, and drug development professionals can confidently select this compound for applications where enhanced product stability, specific chromatic properties, and reliable amide bond formation are critical design parameters. Its unique electronic structure provides a powerful tool for fine-tuning the properties of target molecules.

References

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]

  • El-Mekabaty, A., et al. (2022). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 27(15), 4978. Available at: [Link]

  • Google Patents. (2019). CN110628235B - Preparation method of pigment yellow 81.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Available at: [Link]

  • Precise Color. (n.d.). China Pigment Yellow 81 / CAS 22094-93-5 factory and manufacturers. Available at: [Link]

  • Sinoever International Co.,Ltd. (2019). Brief Introduction of Pigment Yellow 81. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.